Aspacytarabine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2098942-53-9 |
|---|---|
Molecular Formula |
C13H18N4O8 |
Molecular Weight |
358.30 g/mol |
IUPAC Name |
(2S)-2-amino-4-[[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C13H18N4O8/c14-5(12(22)23)3-8(19)15-7-1-2-17(13(24)16-7)11-10(21)9(20)6(4-18)25-11/h1-2,5-6,9-11,18,20-21H,3-4,14H2,(H,22,23)(H,15,16,19,24)/t5-,6+,9+,10-,11+/m0/s1 |
InChI Key |
PVPJTBAEAQVTPN-HRAQMCAYSA-N |
SMILES |
N[C@@H](CC(NC(C=CN1[C@H]2[C@H]([C@@H]([C@@H](CO)O2)O)O)=NC1=O)=O)C(O)=O |
Isomeric SMILES |
C1=CN(C(=O)N=C1NC(=O)C[C@@H](C(=O)O)N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1NC(=O)CC(C(=O)O)N)C2C(C(C(O2)CO)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aspacytarabine |
Origin of Product |
United States |
Foundational & Exploratory
Aspacytarabine (BST-236): A Technical Guide on the Core Mechanism of Action in Acute Myeloid Leukemia (AML) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspacytarabine (BST-236) is a novel cytarabine prodrug designed to optimize the therapeutic window of cytarabine, a cornerstone of acute myeloid leukemia (AML) treatment for decades.[1][2] Cytarabine's efficacy is often limited by its rapid degradation in the bloodstream and significant toxicity to healthy tissues.[1][2] this compound, a conjugate of cytarabine and asparagine, is engineered to deliver high doses of cytarabine to leukemia cells while minimizing systemic exposure and associated adverse effects.[1][2][3] This document provides an in-depth technical overview of the core mechanism of action of this compound in AML cells, based on available preclinical and clinical data.
Core Mechanism of Action
This compound's mechanism of action is fundamentally linked to its role as a prodrug of cytarabine. The intact prodrug is inactive, and its cytotoxic effects are mediated through the intracellular release and subsequent metabolic activation of cytarabine.[3]
Cellular Uptake and Activation
-
Transport into AML Cells: this compound enters leukemic cells in its intact form. This process is dependent on the human equilibrative nucleoside transporter 1 (hENT1).
-
Intracellular Release of Cytarabine: Following transport into the cell, this compound undergoes hydrolysis, releasing free cytarabine. This intracellular release mechanism contributes to a delayed but sustained availability of the active drug within the target cell compared to the direct administration of cytarabine.[3]
-
Metabolic Activation: The released cytarabine is then phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, cytarabine triphosphate (Ara-CTP).
Induction of Apoptosis
Ara-CTP is a potent inhibitor of DNA synthesis. It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into DNA by DNA polymerases. The incorporation of Ara-CTP into the DNA strand leads to chain termination and inhibition of DNA replication, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[3]
The asparagine moiety in this compound serves a crucial protective role in the systemic circulation. It shields the cytarabine molecule from premature deamination by cytidine deaminase (CDA) in the plasma, an enzymatic reaction that converts cytarabine into its inactive metabolite, uracil arabinoside (Ara-U). This protection allows for a higher concentration of the prodrug to reach the target leukemia cells.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathways and a representative experimental workflow for evaluating the efficacy of this compound.
Quantitative Data
Clinical Efficacy of this compound in a Phase 2b Study (NCT03435848)
The following table summarizes the complete remission (CR) rates observed in a Phase 2b clinical trial of this compound as a monotherapy for newly diagnosed AML patients unfit for intensive chemotherapy.
| Patient Subgroup | Number of Patients (n) | Complete Remission (CR) Rate | Citation |
| Overall Population | 65 | 37% | [1][3] |
| De Novo AML | 39 | 44% | [1] |
| Secondary AML | 26 | 27% | [1] |
| Aged 75 years or older | 34 | 35% | [1] |
| Adverse ELN Score | 34 | 32% | [1] |
| Prior Hypomethylating Agents (HMAs) | 11 | 27% | [1] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not extensively published. However, based on the known mechanism of action of cytarabine and standard methodologies in cancer cell biology, the following outlines the likely experimental approaches.
Cell Viability / Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: AML cell lines (e.g., HL-60, KG-1, U937) are seeded in 96-well plates at a predetermined density.
-
Treatment: Cells are treated with a range of concentrations of this compound and a control (e.g., free cytarabine, vehicle).
-
Incubation: Plates are incubated for a specified period (e.g., 48, 72, or 96 hours).
-
Reagent Addition: A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation and Solubilization: Plates are incubated to allow for the formation of formazan crystals, which are then solubilized.
-
Data Acquisition: The absorbance is read using a microplate reader at a specific wavelength.
-
Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting cell viability against drug concentration.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining with Flow Cytometry)
-
Cell Treatment: AML cells are treated with this compound at concentrations around the determined IC50 value for a defined time.
-
Cell Harvesting and Washing: Cells are harvested and washed with a binding buffer.
-
Staining: Cells are stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Quantification: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction.
Conclusion
This compound represents a promising therapeutic strategy for AML by acting as a targeted delivery system for cytarabine. Its mechanism of action leverages the well-established cytotoxic properties of cytarabine while aiming to improve its safety profile through a prodrug approach. The covalent attachment of asparagine protects cytarabine from premature degradation, and its uptake via the hENT1 transporter allows for preferential accumulation in leukemic cells. The subsequent intracellular release of cytarabine and its conversion to the active Ara-CTP leads to the inhibition of DNA synthesis and induction of apoptosis in AML cells. Further publication of detailed preclinical data will provide deeper insights into its cellular pharmacology and help to further optimize its clinical application.
References
The Cellular Gateway: Unraveling the Uptake of Aspacytarabine in Leukemia
A Technical Guide for Researchers and Drug Development Professionals
Aspacytarabine (BST-236), a novel cytarabine prodrug, has emerged as a promising therapeutic agent for acute myeloid leukemia (AML), particularly in patients unfit for intensive chemotherapy. Its design, which covalently links cytarabine to asparagine, is engineered to enhance drug delivery to leukemia cells while mitigating the systemic toxicity associated with conventional cytarabine. This technical guide provides an in-depth exploration of the cellular uptake pathways of this compound in leukemia, offering a valuable resource for researchers, scientists, and drug development professionals.
Introduction: A Novel Approach to an Established Therapy
Cytarabine, a cornerstone of AML treatment for decades, faces limitations due to its rapid inactivation in the bloodstream and significant side effects. This compound, as a prodrug, is designed to overcome these challenges. The core concept lies in its chemical structure: cytarabine is linked to asparagine, rendering it inactive until it reaches its target. This strategic design aims for preferential uptake by leukemia cells and subsequent intracellular activation, thereby concentrating the cytotoxic payload where it is most needed and reducing off-target effects. Preclinical studies have confirmed that this compound enters leukemic cells intact, where it is then metabolized to the active cytarabine, leading to apoptosis.[1]
The Cellular Entry of Intact this compound: A Tale of Two Moieties
The unique structure of this compound, combining a nucleoside analog with an amino acid, suggests a multi-faceted uptake mechanism that likely leverages transporters for both components. While direct experimental evidence pinpointing the specific transporters for intact this compound is still emerging, the current understanding points towards the involvement of amino acid transport systems.
The Role of Amino Acid Transporters
Leukemia cells, characterized by their high metabolic and proliferative rates, exhibit an increased demand for amino acids. This leads to the overexpression of various amino acid transporters on their cell surface. This metabolic vulnerability can be exploited for targeted drug delivery. Given that this compound possesses an asparagine moiety, it is highly probable that it is recognized and transported into leukemia cells by one or more amino acid transporters.
Several families of amino acid transporters are known to be upregulated in cancer cells, including:
-
System L Transporters (e.g., LAT1/SLC7A5): These transporters are responsible for the uptake of large neutral amino acids.
-
System A Transporters (e.g., SNAT1/SLC38A1, SNAT2/SLC38A2): These are sodium-dependent transporters for small neutral amino acids.
-
System ASC Transporters (e.g., ASCT2/SLC1A5): These transporters mediate the exchange of neutral amino acids.
The asparagine component of this compound makes these transporters prime candidates for facilitating its entry into leukemic cells. Further research is warranted to definitively identify the specific transporters involved and their relative contributions to this compound uptake.
Intracellular Activation: The Release of the Cytotoxic Payload
Once inside the leukemia cell, this compound must be converted to its active form, cytarabine. This activation step is presumed to be mediated by intracellular enzymes that cleave the bond between asparagine and cytarabine.
While the specific enzymes responsible for this hydrolysis have not been definitively identified in published literature, intracellular peptidases or amidases are likely candidates. The high metabolic activity within cancer cells provides a rich enzymatic environment conducive to such a conversion. The release of cytarabine within the cell is a critical step, as it is this molecule that, after further phosphorylation, exerts its cytotoxic effects by inhibiting DNA synthesis and inducing apoptosis.
Quantitative Analysis of this compound Uptake
To date, specific quantitative data on the transport kinetics of this compound, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), have not been extensively reported in publicly available literature. Such data would be invaluable for a deeper understanding of the efficiency and saturation of the uptake process and for optimizing dosing strategies.
Table 1: Putative Transporters and Their Relevance to this compound Uptake
| Transporter Family | Example Members | Substrates | Potential Role in this compound Uptake |
| System L | LAT1 (SLC7A5) | Large neutral amino acids | Potential transporter due to the asparagine moiety and its common upregulation in cancers. |
| System A | SNAT1 (SLC38A1), SNAT2 (SLC38A2) | Small neutral amino acids (including asparagine) | High likelihood of involvement due to substrate specificity. |
| System ASC | ASCT2 (SLC1A5) | Neutral amino acids (including asparagine) | A plausible candidate given its role in amino acid exchange and high expression in leukemia. |
Methodologies for Studying Cellular Uptake
Investigating the cellular uptake of this compound requires a combination of in vitro experimental techniques. Below are detailed methodologies for key experiments that can be adapted to study the uptake of this novel prodrug.
Experimental Protocol: In Vitro Cellular Uptake Assay
Objective: To quantify the uptake of this compound into leukemia cells and to identify the transporters involved.
Materials:
-
Leukemia cell line (e.g., HL-60, K562)
-
Radiolabeled this compound (e.g., [³H]-Aspacytarabine) or a fluorescently tagged analog
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Specific inhibitors for various amino acid and nucleoside transporters
-
Scintillation counter or flow cytometer/fluorescence microscope
-
Multi-well culture plates
Procedure:
-
Cell Culture: Culture the chosen leukemia cell line to a logarithmic growth phase.
-
Seeding: Seed the cells into multi-well plates at a predetermined density and allow them to adhere (if applicable) or stabilize.
-
Inhibitor Pre-incubation (for transporter identification): For experiments aiming to identify specific transporters, pre-incubate the cells with known inhibitors of candidate transporters for a defined period.
-
Uptake Initiation: Add radiolabeled or fluorescently tagged this compound to the culture medium at various concentrations.
-
Incubation: Incubate the cells for different time points to determine the rate of uptake.
-
Uptake Termination: Stop the uptake process by rapidly washing the cells with ice-cold PBS to remove extracellular drug.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Quantification:
-
For radiolabeled compounds, measure the radioactivity in the cell lysate using a scintillation counter.
-
For fluorescently tagged compounds, quantify the intracellular fluorescence using flow cytometry or fluorescence microscopy.
-
-
Data Analysis: Calculate the rate of uptake and determine kinetic parameters (Km and Vmax). Compare the uptake in the presence and absence of inhibitors to identify the transporters involved.
Signaling Pathways Influencing Transporter Expression
The expression and activity of amino acid transporters are often regulated by key signaling pathways that are frequently dysregulated in cancer. Understanding these pathways can provide insights into the potential for combination therapies that could enhance this compound uptake.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and metabolism. Its activation is known to upregulate the expression of several amino acid transporters to meet the increased metabolic demands of proliferating cancer cells. Therefore, the status of this pathway in leukemia cells could influence their sensitivity to this compound.
References
Aspacytarabine vs. Cytarabine: A Technical Guide to Cellular Transport Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical differences in the cellular transport of aspacytarabine and its parent drug, cytarabine. Understanding these distinctions is paramount for optimizing drug efficacy, overcoming resistance, and designing next-generation therapies. This document provides a comprehensive overview of the transporters involved, quantitative kinetic data, detailed experimental methodologies, and visual representations of the transport pathways.
Executive Summary
Cytarabine, a cornerstone of chemotherapy for hematological malignancies, relies on specific nucleoside transporters for cellular entry, primarily the human equilibrative nucleoside transporter 1 (hENT1). Its hydrophilic nature necessitates carrier-mediated transport to cross the cell membrane and exert its cytotoxic effects. Consequently, the expression and activity of these transporters are critical determinants of therapeutic response, with downregulation being a key mechanism of drug resistance.
This compound, a novel prodrug of cytarabine, is designed to circumvent these transport-related limitations. Comprised of cytarabine covalently linked to asparagine, this compound is engineered to enter leukemic cells intact, followed by intracellular conversion to cytarabine. This distinct entry mechanism suggests a departure from the traditional nucleoside transporter pathways, potentially involving amino acid transporters and offering a therapeutic advantage in cytarabine-resistant phenotypes. This guide will dissect the available data on the cellular transport of both molecules, providing a framework for further research and development.
Cellular Transport of Cytarabine
The cellular uptake of cytarabine is a well-characterized process predominantly mediated by the solute carrier (SLC) superfamily of transporters, specifically the equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs).
Key Transporters Involved
-
Human Equilibrative Nucleoside Transporter 1 (hENT1; SLC29A1): This is the principal transporter responsible for the influx of cytarabine into leukemic cells.[1][2][3] As a facilitative transporter, hENT1 moves cytarabine down its concentration gradient.[4] Its expression level is a significant predictor of cytarabine sensitivity, and reduced hENT1 expression is a major mechanism of clinical resistance.[1][2]
-
Other Equilibrative and Concentrative Nucleoside Transporters: While hENT1 is the primary carrier, other transporters such as hENT2 (SLC29A2) and concentrative nucleoside transporters (hCNTs) also contribute to cytarabine uptake, although to a lesser extent.[5]
Quantitative Transport Data
While the critical role of hENT1 is established, specific kinetic parameters can vary depending on the cell type and experimental conditions. Generally, ENTs exhibit Km values for nucleoside transport in the high micromolar range.[4]
Table 1: Kinetic Parameters for Cytarabine Transport
| Transporter | Substrate | Cell Line/System | Km (µM) | Vmax (pmol/µl/s) | Citation |
| hENT1 | Cytarabine | Not Specified | Data not available in search results | Data not available in search results | |
| hENTs (general) | Nucleosides | General | ~100 - 800 | Data not available in search results | [4] |
Note: Specific Km and Vmax values for cytarabine transport via hENT1 were not available in the provided search results. This represents a critical data gap in the current literature.
Cellular Transport of this compound
This compound's design as an asparagine-cytarabine conjugate suggests a cellular uptake mechanism that is distinct from that of cytarabine. The available evidence indicates that the prodrug enters the cell intact before its intracellular activation.[6]
Hypothesized Transporters
Given its structure, it is highly probable that this compound utilizes amino acid transporters for cellular entry. Specific candidates include:
-
ASCT2 (SLC1A5) and SNAT5 (SLC38A5): These transporters are known to carry asparagine and are expressed in acute lymphoblastic leukemia (ALL) cells.[7] Their involvement in this compound uptake is a strong possibility that warrants further investigation. The use of amino acid transporters would allow this compound to bypass the hENT1-dependent pathway, offering a potential advantage in cytarabine-resistant cells with low hENT1 expression.
Quantitative Transport Data
To date, there is a lack of published quantitative data on the cellular transport of this compound, including the identification of its specific transporters and their kinetic parameters (Km and Vmax). This is a crucial area for future research to fully elucidate its pharmacological profile.
Table 2: Kinetic Parameters for this compound Transport
| Transporter | Substrate | Cell Line/System | Km (µM) | Vmax (pmol/µl/s) | Citation |
| Not Identified | This compound | Not Applicable | Data not available | Data not available |
Experimental Protocols
The following sections outline detailed methodologies for key experiments cited in the study of cytarabine and, hypothetically, this compound transport.
Radiolabeled Substrate Uptake Assay for Cytarabine
This protocol is a standard method to quantify the uptake of cytarabine into cells.
Materials:
-
Leukemia cell lines (e.g., CEM, K562)
-
[3H]-Cytarabine (specific activity ~10-20 Ci/mmol)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Nitrobenzylmercaptopurine ribonucleoside (NBMPR) for hENT1 inhibition
-
Scintillation fluid
-
Microcentrifuge tubes
-
Liquid scintillation counter
Procedure:
-
Cell Preparation: Culture leukemia cells to mid-log phase. On the day of the experiment, harvest the cells by centrifugation and wash twice with ice-cold transport buffer. Resuspend the cells in transport buffer to a final concentration of 1 x 106 cells/mL.
-
Inhibition (Optional): To determine the contribution of hENT1, pre-incubate a subset of cells with a known inhibitor, such as NBMPR (final concentration 10 µM), for 30 minutes at 37°C.
-
Uptake Initiation: Initiate the transport assay by adding [3H]-cytarabine to the cell suspension to achieve the desired final concentration (e.g., 1 µM).
-
Incubation: Incubate the cells at 37°C for a predetermined time course (e.g., 1, 5, 10, 15 minutes). To determine initial rates of transport, short time points (e.g., 30 seconds, 1 minute) are crucial.
-
Uptake Termination: Stop the uptake by adding 1 mL of ice-cold transport buffer containing 100 µM NBMPR (to inhibit further transport) and immediately centrifuging the cells at 14,000 rpm for 30 seconds.
-
Washing: Rapidly wash the cell pellet twice with ice-cold transport buffer to remove extracellular radiolabel.
-
Lysis and Scintillation Counting: Lyse the cell pellet with a suitable lysis buffer or 1% SDS. Add the cell lysate to scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the uptake as pmol of cytarabine per 106 cells. For kinetic analysis, perform the assay over a range of [3H]-cytarabine concentrations to determine Km and Vmax using Lineweaver-Burk or Eadie-Hofstee plots.
Hypothetical Cellular Uptake Assay for this compound
This proposed protocol is based on the hypothesis that this compound is transported by amino acid transporters.
Materials:
-
Leukemia cell lines known to express asparagine transporters (e.g., RS4;11)
-
Radiolabeled this compound (e.g., [14C]-aspacytarabine or [3H]-aspacytarabine)
-
Transport buffer (as above)
-
Known inhibitors of asparagine transporters (e.g., V-9302 for ASCT2, L-γ-glutamyl-p-nitroanilide for SNAT5)
-
Microcentrifuge tubes
-
Liquid scintillation counter
Procedure:
-
Cell Preparation: Prepare cells as described for the cytarabine uptake assay.
-
Inhibition: To identify the specific transporters involved, pre-incubate cell aliquots with specific inhibitors of candidate amino acid transporters for 30 minutes at 37°C.
-
Uptake Initiation: Add radiolabeled this compound to the cell suspensions.
-
Incubation, Termination, Washing, and Lysis: Follow the same procedures as outlined for the cytarabine uptake assay.
-
Data Analysis: Analyze the data to determine the rate of this compound uptake and the inhibitory effects of specific amino acid transporter inhibitors. Kinetic parameters can be determined by varying the concentration of radiolabeled this compound.
Visualizing the Cellular Transport Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct cellular transport and activation pathways of cytarabine and the proposed pathway for this compound.
Cytarabine Cellular Transport and Activation
Caption: Cellular uptake of cytarabine via hENT1 and subsequent intracellular activation.
Proposed this compound Cellular Transport and Activation
Caption: Proposed cellular uptake of this compound and its intracellular conversion.
Conclusion and Future Directions
The distinct cellular transport mechanisms of this compound and cytarabine have profound implications for their clinical application. Cytarabine's dependence on hENT1 renders it vulnerable to resistance mechanisms involving transporter downregulation. This compound, by potentially utilizing amino acid transporters, presents a promising strategy to overcome this resistance.
However, significant knowledge gaps remain. Future research should prioritize:
-
Identification of this compound Transporters: Definitive identification of the specific transporters responsible for this compound uptake is essential.
-
Quantitative Kinetic Studies: Determination of the Km and Vmax for both this compound and cytarabine across a panel of relevant cancer cell lines will provide crucial data for pharmacokinetic and pharmacodynamic modeling.
-
Elucidation of Intracellular Conversion: A detailed understanding of the enzymatic processes responsible for the intracellular conversion of this compound to cytarabine is needed.
Addressing these research questions will not only refine our understanding of these important anticancer agents but also pave the way for the development of more effective and targeted therapies for hematological malignancies.
References
- 1. The human equilibrative nucleoside transporter 1 mediates in vitro cytarabine sensitivity in childhood acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The human equilibrative nucleoside transporter 1 mediates in vitro cytarabine sensitivity in childhood acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of equilibrative nucleoside transporter 1 (ENT1) in the disposition of cytarabine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 is implicated in cytarabine transport by human equilibrative nucleoside transporter 1 in pediatric acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for the treatment of patients with AML unfit for intensive chemotherapy: a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asparagine transport through SLC1A5/ASCT2 and SLC38A5/SNAT5 is essential for BCP-ALL cell survival and a potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Efficacy of Aspacytarabine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aspacytarabine (BST-236) is a novel cytarabine prodrug designed to enhance the therapeutic index of cytarabine, a cornerstone of acute myeloid leukemia (AML) therapy. By covalently linking cytarabine to asparagine, this compound facilitates the delivery of high-dose cytarabine with reduced systemic toxicity. This technical guide provides a comprehensive overview of the preclinical studies that have elucidated the efficacy and mechanism of action of this compound, forming the foundation for its clinical development. The data presented herein demonstrates this compound's potential as a superior therapeutic option for hematological malignancies.
Introduction
Cytarabine has been a fundamental component of AML treatment for decades; however, its efficacy is often limited by severe toxicities, including myelosuppression and neurotoxicity.[1][2] These adverse effects are particularly pronounced in older and medically compromised patients, significantly restricting its clinical utility.[1][2] this compound was developed to address these limitations by creating a prodrug that enables targeted delivery of cytarabine to leukemic cells while minimizing systemic exposure to the active drug.[2][3]
Mechanism of Action
This compound is composed of cytarabine covalently bound to asparagine.[3] This unique structure serves a dual purpose: it protects cytarabine from premature deamination in the plasma into its inactive metabolite, uracil arabinoside (Ara-U), and it facilitates cellular uptake.[3] Once inside the target leukemic cells, this compound is enzymatically cleaved, releasing the active cytarabine.[3]
The released cytarabine is then phosphorylated to its active triphosphate form, cytarabine triphosphate (ara-CTP).[3] Ara-CTP acts as a competitive inhibitor of DNA polymerase, leading to the termination of DNA chain elongation during the S phase of the cell cycle.[3] This inhibition of DNA synthesis ultimately triggers programmed cell death, or apoptosis, in rapidly dividing cancer cells.[3]
In Vitro Efficacy
Preclinical in vitro studies have demonstrated the cytotoxic activity of this compound across a variety of acute and chronic leukemia cell lines.[3] The efficacy is mediated by the intracellular release of cytarabine, leading to apoptosis.[3] While specific IC50 values from these foundational preclinical studies are not extensively detailed in publicly available literature, the consistent outcome across multiple studies was the effective induction of cell death in malignant cells.
Table 1: Summary of In Vitro Studies
| Parameter | Description | Finding | Reference |
| Cell Lines | Various human acute and chronic leukemia cell lines. | This compound demonstrates cytotoxicity. | [3] |
| Mechanism | Induction of apoptosis. | Cell death is mediated by the release of cytarabine. | [3] |
In Vivo Efficacy
The antitumor activity of this compound has been confirmed in preclinical animal models of leukemia. These studies have shown that this compound is highly effective at eliminating leukemia tumors.[3] A key finding from these in vivo studies is the improved safety profile of this compound compared to conventional cytarabine. Animals treated with this compound exhibited better recovery of normal white blood cells and no apparent clinical toxicity, which is a significant advantage over the myelosuppressive effects of standard cytarabine.[3]
Table 2: Summary of In Vivo Studies
| Animal Model | Key Findings | Reference |
| Leukemia Xenograft Models | - Significant reduction in tumor burden. - Improved survival compared to control groups. - Better recovery of normal white blood cells compared to cytarabine. - Favorable safety profile with no significant clinical toxicity observed. | [3] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in preclinical models have been instrumental in characterizing the disposition of this compound. These studies have shown that this compound enables the delivery of high doses of cytarabine with significantly reduced systemic exposure to the free, active drug.[3] This pharmacokinetic profile is central to the improved safety observed with this compound. The mean terminal elimination half-life of this compound in clinical studies was found to be approximately 1.25 hours.[3]
Table 3: Pharmacokinetic Profile of this compound
| Parameter | Observation | Implication | Reference |
| Systemic Exposure | Lower systemic exposure to free cytarabine compared to conventional cytarabine administration. | Reduced systemic toxicity and relative sparing of normal tissues. | [3][4] |
| Half-life | Relatively short plasma half-life of the prodrug. | Rapid clearance of the prodrug from systemic circulation. | [3] |
Experimental Protocols
While detailed, step-by-step experimental protocols from the original preclinical studies are proprietary and not publicly available, this section outlines the general methodologies typically employed in such investigations.
In Vitro Cytotoxicity Assays
-
Cell Culture: Human leukemia cell lines (e.g., HL-60, K562, MOLM-13) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound or cytarabine for a specified duration (e.g., 72 hours).
-
Cell Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Efficacy Studies
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or NSG) are inoculated with human leukemia cells to establish xenograft models.
-
Drug Administration: Once tumors are established, mice are randomized into treatment groups and administered this compound, cytarabine, or a vehicle control via an appropriate route (e.g., intravenous injection).
-
Efficacy Endpoints: Tumor growth is monitored regularly by measuring tumor volume. Animal survival is also a key endpoint.
-
Toxicity Assessment: Animal body weight and clinical signs of toxicity are monitored throughout the study. Blood samples may be collected for hematological analysis.
-
Data Analysis: Tumor growth inhibition is calculated, and survival curves are generated and analyzed using statistical methods such as the Kaplan-Meier method.
Signaling Pathways
The primary signaling pathway leading to the efficacy of this compound is the induction of apoptosis following the inhibition of DNA synthesis by its active metabolite, ara-CTP. The incorporation of ara-CTP into the DNA of cancer cells triggers a DNA damage response, which in turn activates the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases that execute programmed cell death.
Conclusion
The preclinical data for this compound strongly support its development as a novel therapeutic for hematological malignancies. The prodrug design successfully addresses the key limitations of conventional cytarabine by enabling high-dose delivery with a favorable safety profile. The demonstrated efficacy in both in vitro and in vivo models, coupled with a well-understood mechanism of action, has provided a solid rationale for the ongoing clinical investigation of this compound. These preclinical findings highlight the potential of this compound to become a valuable component of treatment regimens for patients with AML and other hematological cancers.
References
- 1. BST-236, a novel cytarabine prodrug for patients with acute leukemia unfit for standard induction: a phase 1/2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitivity of acute leukemia cells to cytarabine is a correlate of cellular es nucleoside transporter site content measured by flow cytometry with SAENTA-fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 4. This compound for the treatment of patients with AML unfit for intensive chemotherapy: a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
Aspacytarabine (BST-236): A Technical Guide to its Discovery and Development
An In-depth Analysis for Researchers and Drug Development Professionals
Abstract
Aspacytarabine (BST-236) is a novel cytarabine prodrug developed by BioSight Ltd. (now part of Ayala Pharmaceuticals) designed to deliver high-dose cytarabine, a cornerstone of acute myeloid leukemia (AML) therapy, with a more favorable safety profile.[1] By covalently linking cytarabine to asparagine, this compound aims to reduce systemic toxicity, particularly in older and medically compromised patients who are often ineligible for intensive chemotherapy.[2][3] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, with a focus on the experimental methodologies and quantitative data that underpin its clinical progression.
Discovery and Development History
The development of this compound was driven by the long-standing clinical challenge of administering high-dose cytarabine, a highly effective anti-leukemic agent, to a broader patient population, including the elderly and those with comorbidities. The severe toxicities associated with high-dose cytarabine, such as myelosuppression, neurotoxicity, and gastrointestinal side effects, have historically limited its use.[2]
The core innovation behind this compound is its design as a prodrug that leverages the metabolic characteristics of cancer cells. While specific details regarding the initial "eureka" moment of its discovery are not extensively publicized, the developmental work was spearheaded by Biosight Ltd. The company was founded by Dr. Stela Gengrinovitch, with Dr. Ruth Ben Yakar later leading as CEO.[4] The rationale for conjugating cytarabine with asparagine is rooted in the aim of achieving targeted delivery and controlled release of the active cytotoxic agent.
This compound was granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for the treatment of AML and myelodysplastic syndromes (MDS).[4][5] It also received Fast Track Designation from the FDA for the first-line treatment of AML patients unfit for standard chemotherapy.[5]
Mechanism of Action
This compound is designed to be inactive in its prodrug form, circulating in the bloodstream with reduced systemic toxicity.[1] The asparagine moiety is believed to facilitate uptake into leukemic cells. Once intracellular, the conjugate is cleaved, releasing the active cytotoxic agent, cytarabine.
The released cytarabine is then phosphorylated to its active triphosphate form, ara-CTP. Ara-CTP acts as a competitive inhibitor of DNA polymerase, leading to the termination of DNA chain elongation during the S phase of the cell cycle. This inhibition of DNA synthesis ultimately triggers apoptosis in rapidly dividing cancer cells. The gradual intracellular release of cytarabine from this compound is intended to prolong the exposure of leukemic cells to the active drug while minimizing peak systemic concentrations and associated toxicities.[1]
References
- 1. ashpublications.org [ashpublications.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound - Ayala Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 4. BioSight Completed Treatment of Patients in Astarabine™ Phase I/IIa Clinical Trial [prnewswire.com]
- 5. cancernetwork.com [cancernetwork.com]
In Vivo Pharmacodynamics of Aspacytarabine in Mouse Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspacytarabine (BST-236) is a novel cytarabine prodrug designed to improve the therapeutic index of cytarabine, a cornerstone of acute myeloid leukemia (AML) therapy. By covalently linking cytarabine to asparagine, this compound is engineered to deliver higher doses of the active metabolite to cancer cells with reduced systemic toxicity. This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of this compound in mouse models, summarizing key efficacy and toxicity data, detailing experimental methodologies, and illustrating the underlying mechanism of action.
Core Concepts: Mechanism of Action
This compound functions as a prodrug, remaining largely inactive in circulation. Upon cellular uptake, it is designed to release cytarabine. The active form of cytarabine, cytarabine triphosphate (Ara-CTP), acts as a competitive inhibitor of DNA polymerase and is incorporated into the DNA of rapidly dividing cells, such as leukemic blasts. This incorporation leads to DNA chain termination, cell cycle arrest, and ultimately, apoptosis. The asparagine moiety in this compound is believed to protect the cytarabine from premature deamination in the plasma, thereby increasing its bioavailability to tumor cells.
Signaling Pathway for Cytarabine-Induced Apoptosis in AML
The cytotoxic effect of cytarabine, the active component of this compound, is mediated through the induction of apoptosis, which involves a complex network of signaling pathways. The following diagram illustrates a key pathway implicated in cytarabine-induced cell death in AML cells.
In Vivo Efficacy and Toxicity in Mouse Models
Preclinical studies in human leukemia mouse models have demonstrated that this compound has comparable efficacy to cytarabine in eliminating leukemia cells from the bone marrow, spleen, and peripheral blood. A key advantage observed in these models is the significantly reduced toxicity profile of this compound compared to equimolar doses of cytarabine.
Summary of In Vivo Pharmacodynamic Effects of this compound vs. Cytarabine in AML Mouse Models
| Parameter | This compound (BST-236) | Cytarabine |
| Efficacy | ||
| Leukemia Cell Elimination | Complete elimination in bone marrow, spleen, and peripheral blood | Similar to this compound |
| Toxicity | ||
| Body Weight Loss | Minimal | Significant |
| Spleen Size | Recovery observed | Dramatic reduction |
| White Blood Cell Recovery | Normal recovery | Delayed |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. The following sections outline the methodologies for key in vivo experiments with this compound in mouse models of AML.
AML Xenograft Mouse Model
A widely used approach for evaluating the in vivo efficacy of anti-leukemic agents is the patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model.
Experimental Workflow:
Detailed Methodology:
-
Animal Models: Immunodeficient mouse strains such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice are commonly used to support the engraftment of human AML cells.[1]
-
Cell Lines: Human AML cell lines (e.g., HL-60, K-562, MOLM13) are cultured under standard conditions.[2]
-
Engraftment: A predetermined number of AML cells (e.g., 1 x 106 cells) are injected intravenously into sublethally irradiated recipient mice. Engraftment is confirmed by monitoring for the presence of human leukemia cells (e.g., hCD45+) in the peripheral blood via flow cytometry.[3]
-
Drug Administration: Once leukemia is established, mice are randomized into treatment groups. This compound and cytarabine are typically administered intravenously at equimolar doses for a specified duration.
-
Efficacy Assessment: Tumor burden is monitored throughout the study. This can be achieved through:
-
Flow Cytometry: Quantification of leukemic cells in peripheral blood, bone marrow, and spleen.
-
Survival Analysis: Monitoring the overall survival of the different treatment groups.
-
-
Toxicity Assessment: The safety profile of this compound is evaluated by monitoring:
-
Body Weight: Regular measurement of body weight.
-
Clinical Observations: Daily monitoring for any signs of distress.
-
Hematological Analysis: Complete blood counts to assess the impact on normal hematopoietic cells.
-
Organ Histology: Histopathological examination of major organs at the end of the study.
-
Conclusion
The in vivo pharmacodynamics of this compound in mouse models demonstrate its potential as a promising therapeutic agent for AML. It exhibits comparable anti-leukemic efficacy to the standard-of-care cytarabine but with a significantly improved safety profile, characterized by reduced systemic toxicity. The experimental protocols and signaling pathway information provided in this guide offer a framework for further preclinical investigation and development of this novel cytarabine prodrug. These findings support the continued clinical evaluation of this compound as a potentially superior treatment option for patients with AML.
References
Aspacytarabine's Impact on DNA Synthesis in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of aspacytarabine and its mechanism of action, with a core focus on its effect on DNA synthesis in cancer cells. This compound (BST-236) is a novel prodrug of the well-established chemotherapeutic agent cytarabine (Ara-C).[1][2] This formulation, where cytarabine is covalently bound to asparagine, is designed to enable the delivery of high-dose cytarabine with reduced systemic toxicity, a significant limitation in the use of conventional cytarabine, particularly in older or unfit patients with acute myeloid leukemia (AML).[3][4]
Core Mechanism of Action: Inhibition of DNA Synthesis
The cytotoxic effect of this compound is mediated through its active metabolite, cytarabine triphosphate (ara-CTP). As a prodrug, this compound itself is inactive. Following administration, it is metabolized to release cytarabine, which is then transported into cancer cells and undergoes a three-step phosphorylation process to become ara-CTP.[5]
The primary mechanism by which ara-CTP exerts its anticancer effect is through the inhibition of DNA synthesis.[5] Structurally similar to the natural nucleoside deoxycytidine triphosphate (dCTP), ara-CTP competitively inhibits DNA polymerase.[6] When DNA polymerase incorporates ara-CTP into a growing DNA strand, the arabinose sugar moiety of ara-C hinders the rotation of the molecule, preventing the formation of a phosphodiester bond with the next incoming deoxynucleotide. This effectively terminates DNA chain elongation, leading to stalled replication forks and the induction of DNA damage.[2][5] The inability of the cell to complete DNA replication, particularly during the S phase of the cell cycle, triggers apoptosis and cell death.[2]
Intracellular Activation and Signaling Pathway
The conversion of this compound to its active form and its subsequent impact on DNA synthesis involves a series of enzymatic steps and triggers a cellular DNA damage response.
Quantitative Data from Clinical Trials
Clinical studies of this compound as a monotherapy for AML in patients unfit for intensive chemotherapy have demonstrated its efficacy. The following tables summarize key quantitative outcomes from a phase 2b study.[7][8]
Table 1: Patient Demographics and Disease Characteristics (N=65)
| Characteristic | Value |
| Median Age (years) | 75 |
| De novo AML | 60.6% |
| Secondary AML | 28.8% |
| Therapy-related AML | 10.6% |
Table 2: Complete Remission (CR) Rates in Patient Subgroups
| Patient Subgroup | Complete Remission (CR) Rate |
| Overall Population | 36.9%[7] |
| De novo AML | 44%[9] |
| Secondary AML | 27%[9] |
| Prior Hypomethylating Agent Treatment | 27%[9] |
| TP53 Mutation | 36%[7] |
| Age ≥ 75 years | 35%[1] |
Table 3: Hematologic Recovery in Responders
| Parameter | Median Time to Recovery (days) |
| Absolute Neutrophil Count ≥1000/μL | 26 |
| Platelets ≥100,000/μL | 25.5 |
Experimental Protocols
The assessment of DNA synthesis inhibition by nucleoside analogs like cytarabine is crucial for preclinical evaluation. The following are detailed methodologies for key experiments in this area.
Bromodeoxyuridine (BrdU) Incorporation Assay
This assay measures the incorporation of the thymidine analog BrdU into newly synthesized DNA, providing a quantitative measure of cell proliferation.
Experimental Workflow for BrdU Assay
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., AML cell lines like THP-1, KG-1, or HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or cytarabine for a predetermined time (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
BrdU Labeling: Add BrdU solution to each well to a final concentration of 10 µM and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Remove the culture medium and fix the cells with a fixing solution (e.g., 4% paraformaldehyde). After fixation, treat the cells with 2 M HCl for 30 minutes at room temperature to denature the DNA, which is necessary to expose the incorporated BrdU.
-
Antibody Staining: Neutralize the acid and block non-specific binding. Incubate the cells with a primary antibody specific for BrdU, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate. The HRP enzyme will catalyze the conversion of TMB to a colored product.
-
Quantification: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated, and therefore, to the level of DNA synthesis.
-
Data Analysis: Plot the absorbance values against the drug concentration to generate a dose-response curve and calculate the IC50 value (the concentration of the drug that inhibits cell proliferation by 50%).
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Treatment with DNA synthesis inhibitors like cytarabine typically leads to an accumulation of cells in the S phase.
Methodology:
-
Cell Culture and Treatment: Culture cancer cells in the presence of varying concentrations of this compound or cytarabine for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C for several weeks.
-
Staining: Rehydrate the cells in PBS and then incubate with a staining solution containing a fluorescent DNA intercalating agent, such as propidium iodide (PI), and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA-bound dye is proportional to the DNA content of each cell.
-
Data Interpretation: A histogram of fluorescence intensity will show distinct peaks corresponding to cells in the G0/G1 phase (2n DNA content) and G2/M phase (4n DNA content). Cells in the S phase will have an intermediate DNA content and will be distributed between the two peaks. The percentage of cells in each phase can be quantified using cell cycle analysis software.
DNA Damage Response to this compound
The incorporation of ara-CTP into DNA and the subsequent stalling of replication forks are recognized as a form of DNA damage, which activates the DNA Damage Response (DDR) pathway. The primary pathway activated by replication stress is the ATR-Chk1 signaling cascade.
DNA Damage Response Pathway
Upon the formation of stalled replication forks, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is recruited and activated. Activated ATR then phosphorylates and activates its downstream effector, the CHK1 kinase. This leads to cell cycle arrest in the S-phase, providing time for the cell to attempt to repair the DNA damage. If the damage is too extensive and cannot be repaired, the DDR pathway will signal for the cell to undergo apoptosis.
Conclusion
This compound represents a significant advancement in the delivery of cytarabine, a cornerstone of AML therapy. Its mechanism of action is centered on the profound inhibition of DNA synthesis in rapidly dividing cancer cells. By understanding the molecular pathways of its activation, its impact on the cell cycle, and the cellular response to the DNA damage it induces, researchers and drug development professionals can better strategize its clinical application and explore potential combination therapies to enhance its efficacy. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other nucleoside analogs in the fight against cancer.
References
- 1. oncnursingnews.com [oncnursingnews.com]
- 2. Structural insights into mutagenicity of anticancer nucleoside analog cytarabine during replication by DNA polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of patients with AML unfit for intensive chemotherapy: a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Ara-C: cellular and molecular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound for the treatment of patients with AML unfit for intensive chemotherapy: a phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. targetedonc.com [targetedonc.com]
Off-Target Effects of Aspacytarabine in Preclinical Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aspacytarabine (BST-236) is a novel prodrug of the well-established chemotherapeutic agent cytarabine. Its design, which involves the covalent bonding of cytarabine to asparagine, is intended to enable the delivery of high-dose cytarabine with reduced systemic toxicity. Preclinical studies have demonstrated that this formulation leads to a more favorable safety profile compared to conventional cytarabine, primarily by limiting the systemic exposure to the active drug. This document provides a technical guide to the publicly available information on the off-target effects of this compound in preclinical models. While detailed, quantitative off-target screening data is limited in the public domain, this guide synthesizes the existing knowledge on its mechanism and preclinical safety profile.
Introduction to this compound's Mechanism of Action
This compound is designed as an inactive prodrug that is preferentially activated within target leukemic cells. This targeted activation is the primary mechanism for reducing the off-target effects associated with systemic exposure to high doses of cytarabine.
Signaling Pathway of this compound Activation
The following diagram illustrates the proposed mechanism of action for this compound, leading to the targeted release of cytarabine.
Preclinical Evidence of Reduced Off-Target Toxicity
Summary of Preclinical Safety Findings
While specific quantitative data from preclinical off-target screening assays are not publicly available, the following table summarizes the qualitative findings regarding the reduced toxicity of this compound in comparison to cytarabine.
| Toxicity Parameter | Conventional Cytarabine | This compound (BST-236) | Preclinical Model Reference |
| Systemic Exposure to Free Cytarabine | High | Significantly Reduced | General preclinical studies[1] |
| Myelosuppression | Severe | Reduced, with better recovery of normal white blood cells | In vivo leukemia models[1] |
| Gastrointestinal Toxicity | Commonly Observed | Reduced | Implied from reduced systemic toxicity[1] |
| Cerebellar Toxicity | Known side effect at high doses | Reduced | Implied from reduced systemic toxicity[1] |
| Overall Apparent Toxicity | Dose-limiting | No apparent clinical toxicity in preclinical models | In vivo studies[1] |
Experimental Protocols for Preclinical Assessment
Detailed experimental protocols for the specific off-target toxicity studies of this compound are not available in the public literature. However, a general workflow for the preclinical assessment of a prodrug like this compound can be outlined.
General Workflow for Preclinical Off-Target Assessment
The following diagram illustrates a typical workflow for assessing the off-target effects of a novel therapeutic agent in preclinical models.
References
Methodological & Application
Application Notes and Protocols for Aspacytarabine In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspacytarabine (BST-236) is a novel cytarabine prodrug, where cytarabine is covalently linked to asparagine.[1][2] This formulation is designed to deliver high doses of its active metabolite, cytarabine, while potentially reducing the systemic toxicities associated with conventional cytarabine administration.[1][2] Cytarabine is a cornerstone of treatment for hematological malignancies, particularly Acute Myeloid Leukemia (AML).[1] As an antimetabolite, its mechanism of action involves the inhibition of DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3][4]
These application notes provide a detailed protocol for assessing the in vitro cell viability of AML cell lines in response to this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5]
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in the preclinical evaluation of anticancer agents.
Mechanism of Action and Signaling Pathway
This compound acts as a prodrug and is metabolized to cytarabine. Cytarabine, a pyrimidine analog, is intracellularly converted to its active triphosphate form, ara-CTP.[6][7] Ara-CTP competes with the natural substrate, dCTP, for incorporation into the DNA strand during the S phase of the cell cycle.[4] The incorporation of ara-CTP into the DNA chain leads to the termination of DNA elongation, causing DNA damage and replication stress.[3][8] This triggers a DNA damage response, ultimately leading to the activation of apoptotic pathways and cell death.[3][8]
Caption: this compound is metabolized to its active form, which inhibits DNA synthesis and induces apoptosis.
Experimental Protocols
Cell Culture
AML cell lines such as THP-1 and U937 are suitable for this assay.[9]
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
This compound Preparation
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a sterile solvent (e.g., DMSO or sterile PBS). The choice of solvent should be based on the manufacturer's instructions and should be tested for cytotoxicity on its own.
-
Working Solutions: Prepare serial dilutions of this compound in the complete culture medium to achieve the desired final concentrations for the assay.
MTT Cell Viability Assay Protocol
The following protocol is optimized for suspension AML cell lines in a 96-well plate format.
Caption: Workflow for assessing cell viability using the MTT assay.
Materials:
-
AML cell lines (e.g., THP-1, U937)
-
Complete culture medium
-
This compound
-
MTT reagent (5 mg/mL in sterile PBS)[5]
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Count the cells and adjust the concentration to 0.5-1.0 x 10^5 cells/mL in complete culture medium.[10]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only for blank measurements.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Add 100 µL of the diluted this compound solutions to the respective wells.
-
For the control wells (untreated cells), add 100 µL of complete culture medium.
-
Include a vehicle control if a solvent like DMSO is used to prepare the drug stock.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined period (e.g., 24, 48, or 72 hours). A 24-hour incubation is a good starting point based on cytarabine data.[11]
-
-
MTT Addition and Formazan Formation:
-
After the incubation period, centrifuge the plate at 1000 x g for 5 minutes at 4°C to pellet the suspension cells.[5][12]
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
Add 50 µL of serum-free medium to each well.
-
Add 50 µL of MTT solution (5 mg/mL) to each well.
-
Resuspend the cell pellet in the MTT solution and incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
-
Solubilization of Formazan Crystals:
-
After the incubation, centrifuge the plate at 1000 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[5]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]
-
Data Presentation and Analysis
The raw absorbance data is used to calculate the percentage of cell viability for each this compound concentration compared to the untreated control.
Calculation of Percentage Viability:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
The results can be summarized in a table and used to generate a dose-response curve from which the IC50 (half-maximal inhibitory concentration) value can be determined.
Table 1: Effect of this compound on the Viability of AML Cell Lines (Example Data)
| This compound (µM) | THP-1 % Viability (Mean ± SD) | U937 % Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 |
| 0.01 | 92.3 ± 4.5 | 95.1 ± 3.9 |
| 0.1 | 75.6 ± 6.1 | 80.2 ± 5.5 |
| 1 | 51.2 ± 3.8 | 58.7 ± 4.2 |
| 10 | 23.4 ± 2.9 | 30.1 ± 3.1 |
| 100 | 8.7 ± 1.5 | 12.5 ± 2.0 |
Table 2: IC50 Values of this compound in AML Cell Lines (Example Data)
| Cell Line | IC50 (µM) |
| THP-1 | ~1.0 |
| U937 | ~1.5 |
This protocol provides a robust and reproducible method for determining the in vitro efficacy of this compound against AML cell lines. The MTT assay is a valuable tool for preclinical drug development, enabling the quantification of cytotoxicity and the determination of key parameters such as IC50 values. The provided diagrams and structured data tables facilitate a clear understanding of the experimental workflow and the interpretation of results.
References
- 1. targetedonc.com [targetedonc.com]
- 2. This compound for the treatment of patients with AML unfit for intensive chemotherapy: a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 4. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytarabine-induced differentiation of AML cells depends on Chk1 activation and shares the mechanism with inhibitors of DHODH and pyrimidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Combination strategies to promote sensitivity to cytarabine-induced replication stress in acute myeloid leukemia with and without DNMT3A mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Preparation of Aspacytarabine Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspacytarabine (also known as BST-236) is a novel antimetabolite and a prodrug of the well-established chemotherapeutic agent, cytarabine.[1][2][3] It is composed of cytarabine covalently linked to asparagine, a design intended to enable the delivery of high-dose cytarabine while potentially mitigating the systemic toxicities associated with the parent drug.[2][3] this compound functions as a DNA synthesis inhibitor and is under investigation for the treatment of various hematological malignancies, including acute myeloid leukemia (AML).[1][4]
These application notes provide a generalized protocol for the preparation of this compound stock solutions for use in in vitro cell culture experiments. Due to the limited publicly available information on specific solubility and stability for research-grade this compound, the following protocols are based on standard laboratory practices for similar compounds. Researchers are strongly advised to perform small-scale solubility and stability tests before preparing large quantities of stock solutions.
Data Presentation
| Parameter | Recommended Solvent & Conditions | Notes |
| Primary Stock Solution Solvent | Dimethyl sulfoxide (DMSO), sterile | DMSO is a common solvent for dissolving a wide range of organic molecules for cell culture use. Use of anhydrous, cell culture grade DMSO is highly recommended to minimize cytotoxicity. |
| Working Solution Solvent | Sterile Phosphate-Buffered Saline (PBS) or complete cell culture medium | Dilute the primary DMSO stock solution to the final desired concentration in a vehicle that is compatible with your cell line. |
| Recommended Stock Concentration | 10 mM - 100 mM in DMSO | Preparing a high-concentration stock allows for minimal addition of DMSO to the final cell culture, thereby reducing solvent-induced cytotoxicity. The final DMSO concentration in the culture medium should ideally be kept below 0.5%, and a vehicle control should always be included in experiments. |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C | Aliquoting is crucial to avoid repeated freeze-thaw cycles which can degrade the compound. Protect from light. |
| Short-term Storage (Working Dilutions) | 2°C to 8°C for up to 24 hours | It is recommended to prepare fresh working dilutions from the frozen stock for each experiment. |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Complete cell culture medium (appropriate for the cell line in use)
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL, 15 mL, 50 mL)
-
Sterile, serological pipettes and pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter (optional, if sterility of the initial powder is a concern)
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM primary stock solution of this compound in DMSO. The molecular weight of this compound is 358.30 g/mol .[5]
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 358.30 g/mol x 1000 mg/g = 3.583 mg
-
-
-
Weighing the Compound:
-
In a sterile microcentrifuge tube, carefully weigh out 3.583 mg of this compound powder.
-
-
Dissolving the Compound:
-
Add 1 mL of sterile, anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes, or until the powder is completely dissolved. A brief sonication in a water bath may aid in dissolution if necessary.
-
-
Sterilization (Optional):
-
If the sterility of the prepared stock solution is a concern, it can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM this compound stock solution into smaller, single-use aliquots (e.g., 20 µL or 50 µL) in sterile polypropylene microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Working Solutions for Cell Treatment
This protocol describes the dilution of the primary stock solution to final working concentrations for treating cells in culture.
-
Thaw the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Intermediate Dilution (Optional but Recommended):
-
It is often convenient to first prepare an intermediate dilution in complete cell culture medium or sterile PBS. For example, to prepare a 100 µM intermediate solution from a 10 mM stock, perform a 1:100 dilution (e.g., add 10 µL of 10 mM stock to 990 µL of medium).
-
-
Final Dilution:
-
Add the appropriate volume of the stock or intermediate solution to your cell culture plates containing cells and medium to achieve the desired final concentration.
-
For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 1 µL of the 10 mM stock solution.
-
-
Vehicle Control:
-
It is essential to include a vehicle control in your experiments. This consists of treating a set of cells with the same volume of DMSO (or the solvent used for the final dilution) as was used to deliver the highest concentration of this compound.
-
Visualizations
Experimental Workflow: this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway: this compound Mechanism of Action
Caption: Simplified mechanism of action of this compound.
References
- 1. targetedonc.com [targetedonc.com]
- 2. oncnursingnews.com [oncnursingnews.com]
- 3. This compound for the treatment of patients with AML unfit for intensive chemotherapy: a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Ayala Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 5. This compound | C13H18N4O8 | CID 135390942 - PubChem [pubchem.ncbi.nlm.nih.gov]
Recommended Solvents and Preparation Protocols for Aspacytarabine Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspacytarabine (also known as BST-236) is a novel cytarabine prodrug currently under investigation for the treatment of hematological malignancies, particularly acute myeloid leukemia (AML).[1][2][3][4] It is composed of cytarabine covalently linked to asparagine, a design intended to deliver high doses of the active agent, cytarabine, to cancer cells with reduced systemic toxicity.[1][4] This document provides detailed application notes on the recommended solvents for this compound powder and protocols for its preparation for both in vitro and in vivo research applications.
Data Presentation: Solubility of this compound and Related Compounds
For effective experimental design, understanding the solubility of this compound and its active metabolite, cytarabine, is crucial. The following table summarizes the available solubility data.
| Compound | Solvent | Solubility | Source |
| This compound | DMSO (Dimethyl Sulfoxide) | 10 mM | ProbeChem |
| Cytarabine | Water | 100 mM | R&D Systems, CD BioSciences |
| Cytarabine | DMSO (Dimethyl Sulfoxide) | 50 mM | R&D Systems, CD BioSciences |
| Cytarabine | PBS (Phosphate-Buffered Saline), pH 7.2 | ~2 mg/mL | Cayman Chemical |
Note: The solubility of this compound in aqueous solutions for research purposes has not been explicitly detailed in publicly available resources. However, its clinical administration is intravenous, suggesting solubility in aqueous-based pharmaceutical diluents.[1][4] For in vivo studies, it is recommended to test solubility in common vehicles such as sterile saline or 5% dextrose solution.
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Studies
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound ~358.3 g/mol ), weigh out 0.3583 mg of the powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Gently vortex or sonicate the solution at room temperature until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol for In Vitro Cell-Based Assays
This protocol provides a general guideline for treating cultured cells with this compound.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Sterile, tissue culture-treated plates
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere and resume logarithmic growth (typically 12-24 hours).
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. It is critical to ensure that the final concentration of DMSO in the cell culture medium is consistent across all treatment groups (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, proceed with the planned downstream analyses, such as cell viability assays (e.g., MTT, CellTiter-Glo®), apoptosis assays, cell cycle analysis, or molecular analyses.
Preparation of this compound for In Vivo Studies
This protocol provides a suggested method for preparing this compound for intravenous administration in animal models, based on its clinical use and the preparation of its active metabolite, cytarabine. Note: The ideal vehicle and final formulation should be determined empirically for your specific animal model and experimental goals.
Materials:
-
This compound powder
-
Sterile, pyrogen-free vehicle (e.g., 0.9% Sodium Chloride Injection, USP; 5% Dextrose Injection, USP)
-
Sterile vials
-
Sterile filters (e.g., 0.22 µm)
Procedure:
-
Vehicle Selection and Solubility Testing: It is recommended to first perform a small-scale solubility test of this compound in the chosen sterile vehicle to determine the maximum achievable concentration.
-
Calculation of Dosage: Calculate the total amount of this compound required based on the body weight of the animals and the desired dose. Clinical trials have used doses in the range of 2.5 to 4.5 g/m²/day in humans.[1] These can be converted to an appropriate mg/kg dose for the animal model being used.
-
Reconstitution: Under aseptic conditions, add the calculated amount of this compound powder to a sterile vial. Add the sterile vehicle in increments while vortexing or sonicating to aid dissolution.
-
Sterile Filtration: Once the this compound is completely dissolved, sterile-filter the solution through a 0.22 µm filter into a new sterile vial to ensure sterility.
-
Administration: The prepared solution should be administered to the animals via the desired route (e.g., intravenous injection) immediately after preparation.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro cell-based assays.
Logical Relationship of this compound as a Prodrug
Caption: Prodrug concept of this compound.
References
- 1. This compound for the treatment of patients with AML unfit for intensive chemotherapy: a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ashpublications.org [ashpublications.org]
- 4. BST-236, a novel cytarabine prodrug for patients with acute leukemia unfit for standard induction: a phase 1/2a study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aspacytarabine in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of Aspacytarabine (also referred to as Astarabine in early publications) in various animal models, based on available preclinical data. The protocols outlined below are representative methodologies for conducting efficacy, toxicity, and pharmacokinetic studies.
Mechanism of Action
This compound is a prodrug of the chemotherapeutic agent cytarabine. It is a conjugate of cytarabine and asparagine, designed for targeted delivery to leukemic cells. Many types of leukemia cells are deficient in asparagine synthetase, making them dependent on an external supply of asparagine. This compound is actively transported into these malignant cells, where it is subsequently metabolized to release cytarabine, leading to cell death. This targeted approach aims to increase the therapeutic index of cytarabine by concentrating its cytotoxic effects in cancer cells while minimizing systemic toxicity.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Targeted uptake and activation of this compound in leukemic cells."
Data Presentation: Quantitative Dosing and Pharmacokinetic Data
The following tables summarize the quantitative data from preclinical studies of this compound in various animal models.
Table 1: Maximum Tolerated Dose (MTD) of this compound in Animal Models
| Animal Model | Route of Administration | Dosing Schedule | Maximum Tolerated Dose (MTD) |
| SCID Mice | Intraperitoneal (IP) | For 7 consecutive days | 1275-1462 mg/kg/day |
| SCID Mice | Intravenous (IV) | For 14 consecutive days | 400 mg/kg/day |
| Young Pigs | Intravenous (IV) | For 6 consecutive days | 28 mg/kg/day |
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Animal Model | Route of Administration | Parameter | Value |
| Mice | Intraperitoneal (IP) | t½ (distribution and elimination) | 0.645 - 1.105 hours |
| Pigs | Intravenous (IV) | t½ | 17.5 - 22.8 hours |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in animal models. These protocols are based on published study summaries and standard laboratory procedures.
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in SCID Mice via Intraperitoneal (IP) Administration
1. Objective: To determine the maximum tolerated dose of this compound when administered intraperitoneally for 7 consecutive days in Severe Combined Immunodeficient (SCID) mice.
2. Materials:
-
This compound (lyophilized powder)
-
Sterile Saline for Injection, USP
-
SCID mice (6-8 weeks old, male and female)
-
Sterile syringes (1 mL) and needles (27-30G)
-
Animal balance
-
70% Ethanol
3. This compound Formulation:
-
Aseptically reconstitute the lyophilized this compound powder with sterile saline to the desired stock concentration.
-
Further dilute the stock solution with sterile saline to achieve the final dosing concentrations.
-
Prepare fresh formulations daily.
4. Experimental Workflow:
5. Procedure:
-
Animal Acclimatization: Acclimate SCID mice to the animal facility for a minimum of 7 days before the start of the experiment.
-
Randomization: Randomly assign mice to different dose groups (e.g., vehicle control, and escalating doses of this compound). A typical study might include 5-10 mice per group.
-
Dosing:
-
Calculate the injection volume for each mouse based on its most recent body weight.
-
Restrain the mouse using an appropriate technique.
-
Disinfect the injection site (lower right abdominal quadrant) with 70% ethanol.
-
Administer the calculated dose of this compound or vehicle via intraperitoneal injection.
-
Repeat the dosing for 7 consecutive days.
-
-
Monitoring:
-
Observe the animals at least twice daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture, and signs of pain or distress).
-
Record the body weight of each animal daily.
-
Define humane endpoints for the study (e.g., >20% body weight loss, severe signs of toxicity).
-
-
Data Analysis: The MTD is defined as the highest dose that does not cause study-terminating toxicity or significant weight loss.
Protocol 2: Efficacy of this compound in a Leukemia (L1210) Mouse Model
1. Objective: To evaluate the anti-leukemic efficacy of this compound in a syngeneic L1210 leukemia mouse model.
2. Materials:
-
L1210 leukemia cells
-
DBA/2 mice (or other suitable strain)
-
This compound
-
Sterile Phosphate Buffered Saline (PBS)
-
Sterile syringes and needles
-
Hemocytometer or automated cell counter
-
Trypan blue solution
3. Experimental Workflow:
4. Procedure:
-
Cell Preparation: Culture L1210 cells under standard conditions. On the day of inoculation, harvest the cells, wash with sterile PBS, and resuspend at the desired concentration (e.g., 1 x 10^6 cells/mL). Assess cell viability using trypan blue exclusion.
-
Tumor Inoculation: Inoculate each mouse intraperitoneally with a suspension of L1210 cells (e.g., 0.1 mL of the 1 x 10^6 cells/mL suspension).
-
Randomization and Treatment: 24-48 hours after tumor cell inoculation, randomly assign the mice to treatment groups (e.g., vehicle control, this compound at various doses).
-
Drug Administration: Administer this compound or vehicle control according to the predetermined dosing schedule (e.g., daily IP injections for a specified number of days).
-
Efficacy Assessment:
-
Monitor the mice daily for signs of disease progression and overall health.
-
Record survival data. The primary endpoint is typically an increase in lifespan compared to the vehicle-treated group.
-
In some studies, tumor burden can be assessed by monitoring abdominal swelling or by sacrificing a subset of animals at specific time points to measure ascitic fluid volume and tumor cell count.
-
Protocol 3: Pharmacokinetic Study of Intravenously Administered this compound in Young Pigs
1. Objective: To determine the pharmacokinetic profile of this compound following a single intravenous administration in young pigs.
2. Materials:
-
Young pigs (specific pathogen-free)
-
This compound
-
Sterile Saline for Injection, USP
-
Catheters for blood collection
-
Anticoagulant (e.g., EDTA or heparin)
-
Centrifuge
-
Materials for plasma sample storage (-80°C)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
3. Experimental Workflow:
4. Procedure:
-
Animal Preparation: Acclimate young pigs to the study environment. If required, surgically implant a catheter into a suitable vein (e.g., jugular vein) for repeated blood sampling. Allow for a recovery period after surgery.
-
Drug Administration: Administer a single bolus dose of this compound intravenously.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose) into tubes containing an appropriate anticoagulant.
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including half-life (t½), volume of distribution (Vd), clearance (CL), and area under the curve (AUC).
Disclaimer: These protocols are intended for informational purposes for research professionals. All animal studies must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols and in compliance with all applicable regulations and guidelines. The specific details of the protocols may need to be adapted based on the specific research question, animal model, and available resources.
Application Note: Simultaneous Quantification of Aspacytarabine and Cytarabine in Human Plasma by HPLC-UV
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a High-Performance Liquid Chromatography (HPLC) method with UV detection for the simultaneous quantification of Aspacytarabine (a prodrug) and its active metabolite, cytarabine, in human plasma. The method employs a simple protein precipitation step for sample preparation followed by reversed-phase HPLC analysis. This method is intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of this compound.
Introduction
This compound is a novel prodrug of the established anticancer agent cytarabine.[1] Cytarabine is a pyrimidine nucleoside analog used in the treatment of various hematological malignancies.[2] this compound is designed to deliver cytarabine more effectively and potentially with a better safety profile. To understand the pharmacokinetic properties of this compound, a reliable and robust bioanalytical method for the simultaneous quantification of both the prodrug and its active metabolite in plasma is essential. The quantitative determination of cytarabine in plasma can be challenging due to its polarity and potential for in vitro instability.[3][4][5] This application note provides a detailed protocol for a proposed HPLC-UV method suitable for this purpose.
Experimental
Materials and Reagents
-
This compound reference standard
-
Cytarabine reference standard
-
Internal Standard (IS) (e.g., Uracil or another suitable analog)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Formic Acid (analytical grade)
-
Water (HPLC grade)
-
Human plasma (drug-free)
Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions
A summary of the proposed chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate in water, pH 4.5 (adjusted with formic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-13 min: 95-5% B; 13-18 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 272 nm[2] |
| Injection Volume | 20 µL |
| Internal Standard | Uracil |
Sample Preparation
-
Thaw frozen plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of Internal Standard working solution.
-
Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Vortex for 30 seconds.
-
Transfer to an HPLC vial for analysis.
Method Validation (Hypothetical Data)
The following tables summarize the expected performance characteristics of the method.
Linearity
| Analyte | Calibration Range (ng/mL) | r² |
| This compound | 50 - 5000 | >0.995 |
| Cytarabine | 20 - 2000 | >0.995 |
Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | LQC | 100 | < 10 | < 10 | 90-110 |
| MQC | 1000 | < 10 | < 10 | 90-110 | |
| HQC | 4000 | < 10 | < 10 | 90-110 | |
| Cytarabine | LQC | 50 | < 15 | < 15 | 85-115 |
| MQC | 500 | < 15 | < 15 | 85-115 | |
| HQC | 1500 | < 15 | < 15 | 85-115 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic relationship between this compound and cytarabine, and the experimental workflow for their quantification.
Caption: Metabolic conversion of this compound to Cytarabine.
Caption: Sample preparation and analysis workflow.
Conclusion
The proposed HPLC-UV method provides a framework for the simultaneous quantification of this compound and its active metabolite, cytarabine, in human plasma. The method is based on established principles of reversed-phase chromatography and protein precipitation, offering a cost-effective and accessible approach for pharmacokinetic studies. It is recommended that this method be fully validated according to regulatory guidelines before implementation in a regulated environment.
References
- 1. This compound for the treatment of patients with AML unfit for intensive chemotherapy: a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Easily Expandable Multi-Drug LC-MS Assay for the Simultaneous Quantification of 57 Oral Antitumor Drugs in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. api.unil.ch [api.unil.ch]
- 5. researchgate.net [researchgate.net]
Application Note & Protocols: Establishing an In Vitro Model of Aspacytarabine Resistance
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aspacytarabine (BST-236) is a novel prodrug of the well-established chemotherapeutic agent cytarabine (Ara-C).[1][2] It consists of cytarabine covalently bound to asparagine, a formulation designed to deliver high doses of cytarabine with reduced systemic toxicity, making it a promising treatment for patients with acute myeloid leukemia (AML) who are unfit for intensive chemotherapy.[1][3][4] Like many anticancer agents, the efficacy of this compound can be limited by the development of drug resistance.[5] Understanding the molecular mechanisms that drive this resistance is critical for developing more effective therapeutic strategies.
In vitro models of acquired drug resistance are indispensable tools for this purpose.[6][7] By generating and characterizing cell lines with acquired resistance to a specific drug, researchers can investigate the underlying genetic and epigenetic alterations, identify potential biomarkers of resistance, and screen for novel compounds or combination therapies to overcome it.[6][8]
This document provides a comprehensive guide for establishing and characterizing an this compound-resistant cancer cell line in vitro, using a stepwise dose-escalation method.[6][9]
Experimental Workflow & Signaling
The overall process involves determining the baseline sensitivity of a parental cancer cell line to this compound, followed by the gradual exposure of these cells to increasing concentrations of the drug to select for a resistant population. Once established, the resistant cell line is characterized and compared to the parental line to confirm the resistance phenotype and investigate the underlying mechanisms.
This compound acts as a prodrug for cytarabine, which, in its active triphosphate form (Ara-CTP), inhibits DNA synthesis, leading to apoptosis. Resistance can emerge through various mechanisms that prevent the drug from reaching its target or that bypass its cytotoxic effects.
Protocols
Protocol 1: Cell Line Selection and Culture
-
Cell Line Selection: Choose a human AML cell line known to be initially sensitive to cytarabine. Suitable examples include HL-60, KG-1, and MOLM-13. The selection should be based on the relevance to the cancer type treated by this compound.
-
Culture Conditions: Culture the selected parental cell line in the recommended medium (e.g., RPMI-1640) supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Line Authentication: Ensure the cell line is authenticated (e.g., by STR profiling) and regularly tested for mycoplasma contamination.
Protocol 2: Determination of Initial IC₅₀ in Parental Cell Line
The half-maximal inhibitory concentration (IC₅₀) is a measure of the drug's potency and is essential for determining the starting concentration for resistance development.[10]
-
Cell Seeding: Seed the parental cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow cells to acclimatize.
-
Drug Preparation: Prepare a 2x serial dilution of this compound in culture medium. The concentration range should span several orders of magnitude, bracketing the expected IC₅₀. Include a vehicle control (e.g., DMSO or PBS, depending on the drug solvent).
-
Treatment: Add 100 µL of the 2x drug dilutions to the appropriate wells, resulting in a final volume of 200 µL.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Viability Assessment: Measure cell viability using a suitable assay, such as a resazurin-based (e.g., alamarBlue) or ATP-based (e.g., CellTiter-Glo) assay, following the manufacturer’s instructions.[11][12]
-
Data Analysis: Normalize the viability data to the vehicle-treated control cells (set to 100% viability). Plot the normalized viability against the logarithm of the drug concentration and fit the data to a non-linear regression curve (log[inhibitor] vs. response -- variable slope) to calculate the IC₅₀ value.
Protocol 3: Generation of this compound-Resistant (Aspa-R) Cell Line
This protocol uses a continuous exposure, dose-escalation method to select for resistant cells.[6][8]
-
Initial Exposure: Begin by continuously culturing the parental cell line in medium containing this compound at a concentration equal to the determined IC₅₀.
-
Monitoring: Closely monitor the cell culture. Initially, significant cell death is expected.
-
Recovery and Expansion: When the surviving cells recover and begin to proliferate consistently (i.e., reach >70% confluency with a stable doubling time), subculture them and expand the population.
-
Dose Escalation: Once the cells are stably growing at the current drug concentration, increase the concentration of this compound in the culture medium. A 1.5- to 2-fold increase is a common starting point.
-
Repeat Cycles: Repeat steps 2-4 for several months. The entire process of generating a highly resistant cell line can take 6-12 months or longer.
-
Control Culture: Throughout the process, maintain a parallel culture of the parental cell line treated with the vehicle control to monitor for any phenotypic drift.
-
Cryopreservation: At various stages of resistance development (e.g., after stable growth at 2x, 5x, 10x the initial IC₅₀), cryopreserve stocks of the cells for future experiments.
Protocol 4: Confirmation of Resistance Phenotype
To confirm that the generated Aspa-R cell line is indeed resistant, perform a side-by-side IC₅₀ determination against the parental cell line.
-
Culture Preparation: Culture both the parental and the Aspa-R cell lines in drug-free medium for at least two passages before the assay to avoid interference from residual drug.
-
IC₅₀ Assay: Perform the cytotoxicity assay as described in Protocol 2 for both cell lines simultaneously.
-
Data Analysis: Calculate the IC₅₀ for both the parental and Aspa-R lines. Determine the Resistance Index (RI) using the following formula:
-
RI = IC₅₀ (Aspa-R cells) / IC₅₀ (Parental cells)
-
-
Confirmation: An RI value greater than 3-10 is typically considered indicative of acquired resistance.[6]
Protocol 5: Western Blotting for Apoptosis Markers
Western blotting can be used to investigate whether the resistant cells have altered apoptotic signaling pathways.[13][14]
-
Cell Treatment and Lysis: Treat both parental and Aspa-R cells with this compound (e.g., at their respective IC₅₀ concentrations) for a defined period (e.g., 24-48 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against key apoptosis-related proteins overnight at 4°C. Suggested targets include:
-
Cleaved Caspase-3 (an executioner caspase)
-
Cleaved PARP-1 (a substrate of cleaved Caspase-3)
-
Bcl-2 (an anti-apoptotic protein)
-
β-Actin or GAPDH (as a loading control)
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control. Compare the protein expression levels between parental and Aspa-R cells, both with and without drug treatment.
Protocol 6: qRT-PCR for Gene Expression Analysis
Quantitative real-time PCR (qRT-PCR) can identify changes in the expression of genes potentially involved in drug resistance.[16]
-
RNA Extraction: Treat parental and Aspa-R cells as in Protocol 5.1. Extract total RNA from the cells using a suitable kit (e.g., Trizol-based or column-based).
-
RNA Quality and Quantity: Assess the purity (A260/A280 ratio) and concentration of the RNA using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe equal amounts of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase kit with oligo(dT) or random primers.[17]
-
Primer Design: Design or obtain validated primers for target genes of interest. Potential targets for cytarabine resistance include:
-
Drug Transporters: ABCC1, ABCG2
-
Metabolizing Enzymes: Deoxycytidine kinase (DCK), Cytidine deaminase (CDA)
-
Housekeeping Genes (for normalization): GAPDH, ACTB, 18S rRNA
-
-
Real-Time PCR: Perform qPCR using a SYBR Green-based master mix. A typical thermal profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[18][19]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target gene to a housekeeping gene and compare the expression levels in Aspa-R cells to the parental cells.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Comparison of this compound IC₅₀ Values
| Cell Line | IC₅₀ (nM) [Mean ± SD] | Resistance Index (RI) |
|---|---|---|
| Parental (HL-60) | 50.5 ± 4.2 | - |
| Aspa-R (HL-60) | 585.1 ± 35.7 | 11.6 |
Table 2: Densitometry Analysis of Key Apoptotic Proteins (Western Blot) Relative protein levels (normalized to loading control) after 24h treatment with IC₅₀ concentration of this compound.
| Protein | Parental | Aspa-R | Fold Change (Aspa-R vs. Parental) |
|---|---|---|---|
| Cleaved Caspase-3 | 1.00 ± 0.15 | 0.21 ± 0.08 | ↓ 4.76 |
| Cleaved PARP-1 | 1.00 ± 0.11 | 0.18 ± 0.05 | ↓ 5.56 |
| Bcl-2 | 1.00 ± 0.20 | 3.50 ± 0.45 | ↑ 3.50 |
Table 3: Relative Gene Expression Analysis (qRT-PCR) Fold change in mRNA expression in untreated Aspa-R cells relative to untreated parental cells.
| Gene | Function | Fold Change (2-ΔΔCt) |
|---|---|---|
| ABCG2 | Drug Efflux Pump | ↑ 8.2 |
| DCK | Activating Enzyme | ↓ 4.5 |
| CDA | Inactivating Enzyme | ↑ 3.1 |
References
- 1. targetedonc.com [targetedonc.com]
- 2. oncnursingnews.com [oncnursingnews.com]
- 3. This compound for the treatment of patients with AML unfit for intensive chemotherapy: a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Inhibitors of Chemoresistance Pathways in Combination with Ara-C to Overcome Multidrug Resistance in AML. A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. 細胞生存率 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. benchchem.com [benchchem.com]
- 16. oaepublish.com [oaepublish.com]
- 17. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 18. mcgill.ca [mcgill.ca]
- 19. Application of Quantitative Real-Time Reverse Transcription-PCR in Assessing Drug Efficacy against the Intracellular Pathogen Cryptosporidium parvum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Apoptosis Following Aspacytarabine Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Aspacytarabine (BST-236) is a novel prodrug of cytarabine, a cornerstone antimetabolite chemotherapy for hematological malignancies such as acute myeloid leukemia (AML).[1][2][3] Cytarabine exerts its cytotoxic effects by inhibiting DNA synthesis, leading to cell cycle arrest and programmed cell death, or apoptosis.[4][5] this compound is designed to deliver high doses of cytarabine with reduced systemic toxicity.[6] Understanding the apoptotic response of cancer cells to this compound is crucial for its preclinical evaluation and clinical application. This application note provides a detailed protocol for the quantitative analysis of apoptosis induced by this compound in cancer cell lines using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Principle of the Assay
Apoptosis is a highly regulated process characterized by distinct morphological and biochemical changes, including the externalization of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the intact plasma membrane of live or early apoptotic cells. Therefore, simultaneous staining with Annexin V and PI allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Materials and Reagents
-
This compound (or Cytarabine as a proxy for in vitro studies)
-
Human leukemia cell line (e.g., HL-60, U937)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Sterile, conical centrifuge tubes
-
Flow cytometer
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
1. Cell Culture and Treatment
a. Culture the desired leukemia cell line (e.g., HL-60) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
b. Seed the cells at a density of 1 x 105 cells/mL in 6-well plates.
c. Prepare a stock solution of this compound (or cytarabine) in an appropriate solvent (e.g., sterile water or DMSO).
d. Treat the cells with varying concentrations of this compound (e.g., 0 µM, 0.1 µM, 1 µM, 5 µM, 10 µM) for a predetermined time (e.g., 24, 48, or 72 hours). Include an untreated control.
2. Cell Harvesting and Staining
a. Following treatment, collect the cells, including any floating cells, into sterile centrifuge tubes.
b. Centrifuge the cell suspension at 300 x g for 5 minutes.
c. Discard the supernatant and wash the cells once with cold PBS.
d. Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
e. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
f. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
g. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
h. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
i. After incubation, add 400 µL of 1X Binding Buffer to each tube.
3. Flow Cytometry Analysis
a. Analyze the stained cells by flow cytometry within one hour.
b. Set up the flow cytometer with appropriate laser and filter settings for FITC (for Annexin V) and PI.
c. Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
d. Acquire data for at least 10,000 events per sample.
e. Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).
Data Presentation
The quantitative data from the flow cytometry analysis can be summarized in a table for easy comparison of the effects of different concentrations of this compound.
| This compound Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 |
| 0.1 | 85.6 ± 3.5 | 10.1 ± 1.2 | 3.2 ± 0.7 |
| 1.0 | 60.3 ± 4.2 | 25.4 ± 2.5 | 12.6 ± 1.8 |
| 5.0 | 35.8 ± 5.1 | 42.7 ± 3.9 | 20.1 ± 2.4 |
| 10.0 | 15.1 ± 3.8 | 55.9 ± 4.6 | 27.5 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments. This is hypothetical data based on expected outcomes and published data for cytarabine.[7][8][9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and the experimental workflow for its analysis.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for apoptosis analysis.
Discussion
This application note provides a comprehensive protocol for assessing apoptosis induced by this compound using flow cytometry. The Annexin V/PI staining method is a robust and widely accepted technique for quantifying different stages of cell death. The expected results would demonstrate a dose-dependent increase in the percentage of apoptotic cells following this compound treatment, consistent with the known mechanism of its active metabolite, cytarabine.[8][9][10]
The signaling pathway diagram illustrates that this compound, after conversion to its active form ara-CTP, inhibits DNA synthesis, leading to DNA damage.[4][5] This cellular stress activates the p38 MAPK pathway, which in turn leads to the downregulation of the anti-apoptotic protein Mcl-1.[11] The decrease in Mcl-1 allows for the activation of pro-apoptotic proteins Bax and Bak, resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[12][13]
Researchers can adapt this protocol to various cancer cell lines and in combination with other therapeutic agents to investigate synergistic or antagonistic effects. This detailed methodology and the accompanying diagrams serve as a valuable resource for drug development professionals and scientists studying the mechanisms of novel anticancer agents like this compound.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Biosight Launches a Phase 1/2 Clinical Trial of this compound in Combination with Venetoclax for First-Line AML Induction Therapy, Followed by this compound Consolidation [prnewswire.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 5. This compound for the treatment of patients with AML unfit for intensive chemotherapy: a phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for the treatment of patients with AML unfit for intensive chemotherapy: a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Artesunate improves venetoclax plus cytarabine AML cell targeting by regulating the Noxa/Bim/Mcl-1/p-Chk1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Homoharringtonine enhances cytarabine-induced apoptosis in acute myeloid leukaemia by regulating the p38 MAPK/H2AX/Mcl-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytarabine-induced destabilization of MCL1 mRNA and protein triggers apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Aspacytarabine not dissolving: troubleshooting guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aspacytarabine. The information is designed to address common issues that may arise during experimental use, particularly concerning the dissolution of the lyophilized powder.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically supplied?
A1: this compound (BST-236) is a novel prodrug of the chemotherapeutic agent cytarabine.[1][2] It consists of cytarabine covalently bound to asparagine, a formulation designed to deliver high doses of cytarabine with potentially lower systemic toxicity.[3][4] For research and clinical use, this compound is typically supplied as a sterile, lyophilized (freeze-dried) powder in a vial, intended for reconstitution before intravenous administration.[5]
Q2: What is the general procedure for reconstituting lyophilized this compound?
A2: While the specific instructions from the manufacturer should always be followed, the general procedure for reconstituting a lyophilized drug like this compound involves aseptically adding a sterile diluent to the vial containing the powder. Common diluents for intravenous drugs include Sterile Water for Injection (SWFI), 0.9% Sodium Chloride (Normal Saline), or 5% Dextrose in Water (D5W). After adding the diluent, the vial should be gently swirled or agitated to facilitate dissolution.
Q3: How long should it take for this compound to dissolve completely?
A3: The dissolution time can vary depending on the formulation, the volume and type of diluent used, and the temperature. Generally, a lyophilized product should dissolve within a few minutes with gentle agitation. The final solution should be clear and free of visible particles.[5]
Q4: What should the reconstituted solution look like?
A4: A properly reconstituted solution of this compound should be a clear, colorless to slightly opalescent solution, free from any visible particulate matter.[5] If the solution is cloudy, contains visible particles, or is discolored, it should not be used.
Troubleshooting Guide: this compound Not Dissolving
This guide addresses potential issues and solutions when encountering difficulties in dissolving lyophilized this compound.
Problem: The lyophilized powder is not dissolving, or the solution is cloudy.
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Improper Reconstitution Technique | 1. Ensure correct diluent and volume: Verify that the correct sterile diluent (e.g., SWFI, 0.9% NaCl) and the specified volume have been added to the vial. 2. Optimize mixing: Instead of vigorous shaking which can cause foaming or protein denaturation, gently swirl or invert the vial to dissolve the cake. Avoid introducing air bubbles. 3. Allow sufficient time: Some lyophilized products may take a few minutes to dissolve completely. Allow the vial to stand for a short period after initial mixing and then gently swirl again. | Protocol for Reconstitution: 1. Bring the this compound vial and the sterile diluent to room temperature (15-25°C). 2. Using a sterile syringe and aseptic technique, draw up the recommended volume of the diluent. 3. Slowly inject the diluent onto the inside wall of the this compound vial to avoid foaming. 4. Gently swirl the vial in a circular motion until the powder is completely dissolved. Do not shake vigorously. 5. Visually inspect the solution for clarity and absence of particles before use. |
| Temperature Effects | 1. Warm to room temperature: If the vial or diluent was stored at a low temperature (2-8°C), allow them to equilibrate to room temperature before reconstitution. Low temperatures can decrease the rate of dissolution. | Temperature Equilibration Protocol: 1. Remove the required number of this compound vials and the diluent from refrigerated storage. 2. Place them on a clean laboratory bench at ambient temperature (15-25°C) for approximately 30 minutes. 3. Do not use external heat sources like water baths or microwaves to warm the components. |
| Product Quality or Stability Issues | 1. Check expiration date: Ensure the product is within its expiry date. 2. Inspect the lyophilized cake: Before adding the diluent, inspect the lyophilized cake. It should appear intact and uniform. A collapsed or shrunken cake might indicate improper lyophilization or storage and could lead to dissolution problems.[2] 3. Consider pH: The solubility of many drugs is pH-dependent. While the formulation should be optimized for dissolution in standard diluents, extreme pH of the diluent could be a factor. | Visual Inspection Protocol: 1. Prior to reconstitution, visually inspect the vial containing the lyophilized this compound powder. 2. Check for the integrity of the vial and stopper. 3. Observe the appearance of the lyophilized cake; it should be a uniform, solid mass. Note any discoloration, cracking, or signs of collapse. 4. If the appearance is abnormal, do not use the vial and contact the supplier for guidance. |
Quantitative Data Summary
While specific quantitative solubility data for this compound in various solvents is not publicly available, the following table summarizes the known properties of its parent drug, cytarabine, which may provide some context.
| Compound | Solvent | Concentration | Temperature | Stability |
| Cytarabine | 0.9% NaCl | 1 mg/mL | 2-8°C | Stable for 28 days[6] |
| Cytarabine | 0.9% NaCl | 5 mg/mL | 2-8°C | Stable for 28 days[6] |
| Cytarabine | 0.9% NaCl | 10 mg/mL | 2-8°C | Stable for 28 days[6] |
| Cytarabine | 0.9% NaCl | 1 mg/mL | 25°C | Stable for 14 days[6] |
| Cytarabine | 0.9% NaCl | 5 mg/mL | 25°C | Stable for 8 days[6] |
| Cytarabine | 0.9% NaCl | 10 mg/mL | 25°C | Stable for 5 days[6] |
Visualizations
Experimental Workflow for Troubleshooting Dissolution Issues
Caption: A logical workflow for troubleshooting this compound dissolution problems.
Signaling Pathway of Cytarabine (Active Metabolite of this compound)
Caption: Mechanism of action of cytarabine, the active form of this compound.
References
- 1. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 6. medkoo.com [medkoo.com]
Inconsistent results in Aspacytarabine in vitro experiments
Disclaimer: Aspacytarabine, also known as BST-236, is a novel prodrug of cytarabine.[1][2][3] The information provided here is intended for research purposes and is based on available preclinical and clinical data. Inconsistent results in in vitro experiments can arise from various factors, and this guide aims to provide a structured approach to troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BST-236) and how does it work?
A1: this compound (BST-236) is a new chemical entity composed of cytarabine covalently bound to asparagine.[1][4] It functions as a prodrug, designed to deliver high doses of its active metabolite, cytarabine, with reduced systemic toxicity.[3][5] In its intact form, this compound is inactive.[1] The asparagine component protects the cytarabine from premature deamination in the plasma.[5] this compound is taken up by leukemia cells, where cytarabine is released and then exerts its cytotoxic effects by inhibiting DNA synthesis, leading to apoptosis.[1][5]
Q2: Why use a prodrug like this compound instead of cytarabine directly in vitro?
A2: While cytarabine is the active compound, in vitro studies with this compound are crucial for understanding its unique pharmacological profile, including cellular uptake, conversion to cytarabine, and potential differences in cytotoxicity compared to administering cytarabine alone. These experiments help to validate the prodrug's mechanism and identify factors that may influence its efficacy.
Q3: What cell lines are sensitive to this compound?
A3: In vitro studies have shown that this compound is cytotoxic to a variety of acute and chronic leukemia cell lines.[1][5] Sensitivity can vary between cell lines, likely due to differences in drug uptake, metabolic activation of cytarabine, and the expression of relevant enzymes.
Q4: How should this compound be stored and handled?
A4: For in vitro use, this compound should be stored as a stock solution at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided. When preparing working solutions, it is important to ensure the compound is fully dissolved. The stability of this compound in cell culture medium over the course of an experiment should also be considered, as prolonged incubation could lead to degradation.
Troubleshooting Guide for Inconsistent Results
Issue 1: Higher than expected cell viability (low cytotoxicity).
| Potential Cause | Troubleshooting Steps |
| Insufficient Prodrug Conversion | This compound requires intracellular conversion to release cytarabine. The efficiency of this process may vary between cell lines. Action: a) Increase incubation time to allow for more complete conversion. b) As a positive control, test the same cell line with an equimolar concentration of cytarabine to confirm sensitivity to the active drug. |
| Drug Degradation | The compound may have degraded due to improper storage or handling. Action: a) Prepare fresh stock solutions. b) Minimize the time the compound is kept at room temperature or in culture medium before being added to the cells. |
| Cell Line Resistance | The chosen cell line may have intrinsic or acquired resistance to cytarabine.[6] Action: a) Verify the cytarabine sensitivity of your cell line from literature or previous experiments. b) Consider using a different cell line with known sensitivity. |
| Low Cell Proliferation Rate | Cytarabine primarily affects actively dividing cells.[6] If cells are confluent or growing slowly, the cytotoxic effect may be reduced. Action: a) Ensure cells are in the logarithmic growth phase at the time of treatment. b) Optimize cell seeding density to prevent contact inhibition. |
Issue 2: High variability between replicate wells.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Pipetting | Small volumes of concentrated drug stock can be difficult to pipette accurately. Action: a) Use calibrated pipettes. b) Prepare a larger volume of the final drug concentration and then aliquot into replicate wells. |
| Uneven Cell Seeding | A non-uniform cell monolayer will lead to variability in the number of cells per well. Action: a) Ensure the cell suspension is homogenous before and during seeding. b) Allow the plate to sit at room temperature for a few minutes before placing it in the incubator to allow for even cell settling. |
| Edge Effects | Wells on the periphery of the plate are prone to evaporation, leading to changes in drug concentration. Action: a) Avoid using the outer wells of the plate for experiments. b) Fill the outer wells with sterile PBS or medium to maintain humidity. |
| Precipitation of Compound | The compound may precipitate out of solution at higher concentrations. Action: a) Visually inspect the wells for any precipitate after adding the drug. b) If precipitation is observed, consider lowering the final concentration or using a different solvent for the stock solution (ensure solvent controls are included). |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Cytarabine
| Cell Line | Compound | IC50 (µM) | Exposure Time (h) | Assay |
| THP-1 | Cytarabine | ~0.1 | 72 | MTT |
| THP-1 | This compound | Not specified | 72 | MTT |
| HL-60 | Cytarabine | ~0.1 | 16 | Cyto-ID |
| HL-60 | This compound | ~5 | 16 | Cyto-ID |
| KG1 | Cytarabine | ~0.1 | 16 | Cyto-ID |
| KG1 | This compound | ~5 | 16 | Cyto-ID |
Note: The IC50 values for this compound in these specific studies were not explicitly stated but were used at a concentration of 5 µM.[7] The THP-1 cell line has a reported IC50 for cytarabine.[6] This table is a composite based on available data and is for illustrative purposes.
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
This protocol is a general guideline and may need to be optimized for specific cell lines and experimental conditions.[8][9]
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using trypan blue).
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium at 2x the final desired concentration.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions.
-
Include vehicle-only wells as a negative control.
-
Incubate for the desired treatment duration (e.g., 48, 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix gently by pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. BST-236, a novel cytarabine prodrug for patients with acute leukemia unfit for standard induction: a phase 1/2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. BST-236, a novel cytarabine prodrug for patients with acute leukemia unfit for standard induction: a phase 1/2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of patients with AML unfit for intensive chemotherapy: a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Aspacytarabine Efficacy in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues of low efficacy of Aspacytarabine observed in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the expected efficacy of this compound in preclinical models?
This compound, a prodrug of cytarabine, is designed for high-dose delivery of its active metabolite, cytarabine triphosphate (ara-CTP), with reduced systemic toxicity.[1][2][3] While specific efficacy data in various animal models is limited in publicly available literature, its clinical development has shown promising results in human patients with Acute Myeloid Leukemia (AML).[1][4][5] In a phase 2b study of AML patients unfit for intensive chemotherapy, this compound monotherapy resulted in a complete remission (CR) rate of 36.9%.[5][6] Efficacy in animal models can vary significantly based on the model system, tumor type, and experimental design.
Q2: We are observing lower than expected efficacy of this compound in our AML mouse model. What are the potential reasons?
Several factors at the cellular and systemic level could contribute to the suboptimal efficacy of this compound in an animal model. These can be broadly categorized as issues related to drug metabolism and cellular resistance mechanisms.
Potential Reasons for Low Efficacy:
-
Inefficient Prodrug Conversion: this compound requires enzymatic cleavage to release cytarabine. The expression and activity of the necessary enzymes may differ between species or even between different mouse strains, leading to insufficient generation of the active drug.
-
Cellular Resistance to Cytarabine: Since this compound is a prodrug of cytarabine, established mechanisms of cytarabine resistance are highly relevant.[7][8] These include:
-
Reduced Drug Uptake: Decreased expression of the human equilibrative nucleoside transporter 1 (hENT1), which is responsible for transporting cytarabine into the cell.[7][9]
-
Impaired Activation: Insufficient phosphorylation of cytarabine to its active triphosphate form (ara-CTP) due to low levels of deoxycytidine kinase (dCK).[7]
-
Increased Inactivation: Elevated levels of enzymes like cytidine deaminase (CDA) or cytoplasmic 5'-nucleotidase (5NT), which degrade cytarabine or its metabolites.[7][9]
-
-
Characteristics of the Animal Model: The specific genetic background of the leukemia model, including the presence of mutations associated with chemoresistance (e.g., TP53 mutations), can impact drug efficacy.[10]
-
Pharmacokinetics and Dosing: The dosing regimen, including the dose level, frequency, and route of administration, may not be optimized for the specific animal model, leading to suboptimal drug exposure.
Troubleshooting Guide
Issue: Suboptimal response to this compound in an in vivo AML model.
This guide provides a systematic approach to investigate the potential causes of low efficacy.
Step 1: Verify Experimental Setup and Reagents
-
Action: Confirm the correct formulation and dosage of this compound. Ensure proper storage and handling of the compound to prevent degradation.
-
Rationale: Incorrect dosage or use of degraded compound are common sources of experimental variability.
Step 2: Assess Prodrug Activation and Cytarabine Metabolism
-
Action: Conduct pharmacokinetic studies to measure the plasma concentrations of this compound and free cytarabine over time after administration. Analyze tumor tissue to quantify the intracellular levels of ara-CTP.
-
Rationale: This will determine if the prodrug is being efficiently converted to the active metabolite and if the active form is reaching the target cells at sufficient concentrations.
Step 3: Investigate Cellular Resistance Mechanisms in Leukemic Cells
-
Action: Isolate leukemic cells from treated and control animals. Analyze the expression levels of key proteins involved in cytarabine metabolism and action using techniques like Western blotting, qPCR, or flow cytometry. Key targets include:
-
hENT1 (drug uptake)
-
dCK (drug activation)
-
CDA and 5NT (drug inactivation)
-
-
Rationale: This will help identify if the leukemic cells in the model have an inherent or acquired resistance to cytarabine.
Experimental Protocols
Protocol 1: Quantification of Intracellular ara-CTP by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Collection: Euthanize mice at various time points after this compound administration. Rapidly isolate leukemic cells from bone marrow or spleen.
-
Cell Lysis and Extraction: Wash cells with ice-cold PBS and lyse with a suitable extraction buffer (e.g., 60% methanol).
-
Sample Preparation: Centrifuge the lysate to pellet debris. Collect the supernatant and evaporate to dryness. Reconstitute the sample in a mobile phase-compatible solvent.
-
LC-MS Analysis: Inject the prepared sample into an LC-MS system equipped with a suitable column for nucleotide separation. Use a validated method to quantify ara-CTP levels based on a standard curve.
Protocol 2: Analysis of hENT1 and dCK Expression by Western Blot
-
Protein Extraction: Isolate leukemic cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for hENT1 and dCK. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to HRP and visualize using an enhanced chemiluminescence (ECL) substrate.
Data Summary
Table 1: Clinical Efficacy of this compound in AML Patients (Phase 2b Study)
| Patient Subgroup | Complete Remission (CR) Rate |
| Overall Population | 37%[1][4] |
| De Novo AML | 44%[4] |
| Secondary AML | 27%[4] |
| Prior Hypomethylating Agent Treatment | 27%[4] |
This data is from human clinical trials and serves as a benchmark for the expected level of activity of the drug.
Visualizations
Signaling and Resistance Pathways
Caption: Mechanism of action and resistance pathways for this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound efficacy.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Biosight Launches a Phase 1/2 Clinical Trial of this compound in Combination with Venetoclax for First-Line AML Induction Therapy, Followed by this compound Consolidation [prnewswire.com]
- 3. oncnursingnews.com [oncnursingnews.com]
- 4. onclive.com [onclive.com]
- 5. This compound for the treatment of patients with AML unfit for intensive chemotherapy: a phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for the treatment of patients with AML unfit for intensive chemotherapy: a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo mechanisms of resistance to cytarabine in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Problems related to resistance to cytarabine in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential mechanisms of resistance to cytarabine in AML patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Critical Review of Animal Models Used in Acute Myeloid Leukemia Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Aspacytarabine In Vitro Optimization: Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of aspacytarabine for in vitro studies. It includes frequently asked questions, troubleshooting guides, experimental protocols, and data presentation tables to facilitate experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound (BST-236) is a novel, proprietary anti-metabolite that functions as a prodrug of cytarabine.[1][2] It is composed of cytarabine covalently bonded to asparagine.[1][3] This unique structure allows for the administration of high-dose cytarabine with reduced systemic toxicity.[2][4] Once inside the target cells, this compound is converted to its active form. It works by inhibiting DNA synthesis, a critical process for cell proliferation, ultimately leading to apoptosis (programmed cell death) in cancer cells.[5]
Q2: What is a typical starting concentration range for in vitro studies with this compound?
The optimal concentration of this compound is highly dependent on the specific cell line being studied. For initial experiments, it is recommended to perform a dose-response study across a broad range of concentrations to determine the half-maximal inhibitory concentration (IC50). A typical starting range for in vitro cytotoxicity or proliferation assays would span from low nanomolar (nM) to high micromolar (µM) concentrations (e.g., 0.01 µM to 100 µM).
Q3: What is the recommended incubation time for this compound in cell culture?
The appropriate incubation time depends on the experimental objective and the doubling time of the cell line. For many standard cytotoxicity assays, an incubation period of 24 to 72 hours is common.[6][7] It is often beneficial to perform a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal time point for observing the desired effect.[8]
Q4: What are the most common assays to measure the effect of this compound in vitro?
Several assays can be used to measure the cytotoxic and anti-proliferative effects of this compound. Common methods include:
-
MTT Assay: A colorimetric assay that measures metabolic activity, which is an indicator of cell viability.[9]
-
LDH Release Assay: Quantifies cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.[7]
-
CellTox™ Green Cytotoxicity Assay: Uses a fluorescent dye that binds to DNA from cells that have lost membrane integrity.[6]
-
Annexin V/PI Staining: A flow cytometry-based method to detect and differentiate between apoptotic and necrotic cells.
Troubleshooting Guide
Issue 1: High variability between replicate wells in my cell viability assay.
-
Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells is a primary source of variability.[10] Clumping of cells, such as HepG2 cells, can also contribute to this issue.[11]
-
Solution: Ensure you have a homogenous single-cell suspension before and during plating. Mix the cell suspension thoroughly but gently between plating each row or column. For clumping cells, gentle pipetting or passing them through a fine-gauge needle may help.[11]
-
-
Possible Cause 2: Edge Effects. Wells located on the perimeter of a microplate are susceptible to increased evaporation, which can alter the concentration of media components and the drug, affecting cell growth.[10]
-
Possible Cause 3: Pipetting Errors. Inaccurate or inconsistent pipetting of cells, drug dilutions, or assay reagents is a major source of variability.[5]
-
Solution: Ensure your pipettes are properly calibrated. Use consistent, proper pipetting techniques for all steps. When preparing serial dilutions, ensure thorough mixing at each step.
-
Issue 2: I'm not observing a significant cytotoxic effect, even at high concentrations.
-
Possible Cause 1: Cell Line Resistance. The chosen cell line may have intrinsic or acquired resistance to cytarabine or other nucleoside analogs.
-
Solution: Review the literature for data on the sensitivity of your cell line to similar compounds. It is advisable to include a positive control cell line known to be sensitive to the drug to validate your assay setup.
-
-
Possible Cause 2: Insufficient Incubation Time. The drug may require a longer exposure time to induce a measurable cytotoxic response.[5]
-
Solution: Conduct a time-course experiment, extending the incubation period to 96 hours or longer, to determine if the effect becomes more pronounced over time.
-
-
Possible Cause 3: Sub-optimal Cell Health or Density. Cells that are not in the logarithmic growth phase or are seeded at too high a density may be less sensitive to treatment.[10]
-
Solution: Ensure you are using healthy, low-passage cells that are actively dividing. Optimize the cell seeding density for your specific cell line to ensure they are in the exponential growth phase throughout the experiment.[5]
-
Data Presentation
Table 1: Illustrative IC50 Values for this compound in Various Cancer Cell Lines
The following table provides a hypothetical range of IC50 values to illustrate potential variability between cell lines. The actual IC50 must be determined empirically for each specific cell line and experimental condition.
| Cancer Type | Example Cell Line | Illustrative IC50 Range (µM) | Exposure Time (hours) | Assay Type |
| Acute Myeloid Leukemia | HL-60 | 0.05 - 1.0 | 72 | MTT |
| Pancreatic Cancer | PANC-1 | 0.5 - 15 | 72 | CellTiter-Glo® |
| Non-Small Cell Lung Cancer | A549 | 1.0 - 25 | 48 | SRB |
| Breast Cancer | MCF-7 | 2.0 - 50 | 72 | LDH Release |
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general framework for assessing cell viability.[9]
-
Cell Seeding: a. Harvest cells that are in the logarithmic growth phase. b. Perform a cell count and assess viability (e.g., using Trypan Blue).[12] c. Dilute the cell suspension to the optimized seeding density (e.g., 5,000-10,000 cells/well) in a 96-well plate in a final volume of 100 µL per well. d. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[5]
-
Drug Treatment: a. Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). b. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound dilution or control (vehicle-only and untreated). d. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[7]
-
MTT Addition and Incubation: a. Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10] b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[10]
-
Formazan Solubilization and Absorbance Measurement: a. Carefully remove the medium containing MTT. b. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] c. Gently shake the plate for 5-10 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: a. Calculate cell viability as a percentage relative to the untreated control wells. b. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve. c. Determine the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.[8]
Mandatory Visualization
Caption: Standard experimental workflow for determining the IC50 of this compound.
Caption: Simplified pathway of this compound's cellular mechanism of action.
Caption: Troubleshooting decision tree for high variability in cell-based assays.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Biosight Launches a Phase 1/2 Clinical Trial of this compound in Combination with Venetoclax for First-Line AML Induction Therapy, Followed by this compound Consolidation [prnewswire.com]
- 3. oncnursingnews.com [oncnursingnews.com]
- 4. This compound for the treatment of patients with AML unfit for intensive chemotherapy: a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
Aspacytarabine degradation during storage: how to prevent it
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of aspacytarabine, helping to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure relate to its stability?
This compound (BST-236) is a novel prodrug of cytarabine.[1][2] It is composed of cytarabine covalently bound to L-asparagine.[1][2] This structural modification is designed to enhance the delivery of cytarabine and improve its stability, overcoming the limitations of cytarabine alone, which has a short plasma half-life and is prone to degradation.[3][4][5][6] The prodrug design aims to protect the active component, cytarabine, from premature degradation.[4]
Q2: What are the recommended storage conditions for this compound hydrochloride powder?
For optimal stability, this compound hydrochloride powder should be stored under specific conditions to prevent degradation. Short-term storage is recommended at 0 - 4°C, while long-term storage should be at -20°C.[7] It is also crucial to keep the product in a dry and dark environment.[7] When stored properly, the shelf life is greater than two years.[7]
Q3: What are the primary degradation pathways for the active component of this compound, cytarabine?
Once this compound is metabolized and releases its active component, cytarabine, the stability of cytarabine becomes a critical factor. The primary degradation pathways for cytarabine include:
-
Hydrolysis: The main degradation pathway is the hydrolysis of the amine group on the cytosine ring, which converts cytarabine to uracil arabinoside (Ara-U).
-
Enzymatic Degradation: In biological systems, cytarabine can be deactivated by the enzyme cytidine deaminase (CDA), which also converts it to Ara-U.[4]
Q4: How does temperature affect the stability of reconstituted cytarabine solutions?
Temperature is a critical factor in the stability of cytarabine solutions. Refrigerated conditions are optimal for maintaining chemical stability.
-
At 2-8°C: Cytarabine solutions are chemically stable for up to 28 days.[8][9]
-
At 25°C (Room Temperature): Stability is significantly reduced. The duration of stability at this temperature is also dependent on the concentration of the solution.[8][9]
Q5: How does the concentration of cytarabine in a solution affect its stability at room temperature?
Higher concentrations of cytarabine in solution tend to degrade more quickly at room temperature (25°C).[8][9] It is advisable to use lower concentrations when prolonged storage at room temperature is unavoidable.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results with this compound. | Degradation of this compound or its active metabolite, cytarabine, due to improper storage or handling. | - Ensure this compound powder is stored at the recommended temperature (-20°C for long-term, 0-4°C for short-term) in a dark, dry place.[7] - Prepare solutions fresh whenever possible. - If solutions must be stored, keep them at 2-8°C for no longer than 28 days.[8][9] - Minimize the time solutions are kept at room temperature. |
| Loss of drug activity in cell culture experiments. | Degradation of cytarabine in the culture medium. | - Consider the stability of cytarabine at 37°C (standard incubator temperature), as degradation will be faster than at room temperature. - Replenish the media with fresh this compound/cytarabine at appropriate intervals to maintain the desired concentration of the active drug. |
| Precipitate observed in a stored solution. | Physical instability or solubility issues, potentially exacerbated by temperature fluctuations. | - Visually inspect solutions for any particulate matter before use. - If a precipitate is observed, do not use the solution. - Prepare fresh solutions using the recommended solvent and storage conditions. |
Quantitative Data Summary
The following tables summarize the stability of cytarabine, the active metabolite of this compound, under various conditions.
Table 1: Chemical Stability of Cytarabine Solutions at Different Temperatures
| Concentration | Storage Temperature | Chemical Stability Duration |
| 1 mg/mL, 5 mg/mL, 10 mg/mL | 2-8°C | 28 days[8][9] |
| 1 mg/mL | 25°C | 14 days[8][9] |
| 5 mg/mL | 25°C | 8 days[8][9] |
| 10 mg/mL | 25°C | 5 days[8][9] |
Experimental Protocols
Protocol 1: Assessment of Cytarabine Stability using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a stability-indicating HPLC method to determine the concentration of cytarabine and its degradation products over time.
Materials:
-
Cytarabine solution of known concentration
-
0.9% NaCl solution
-
Polypropylene syringes or glass containers
-
HPLC system with a UV detector
-
C18 column (e.g., 5 µm, 4.6 x 250 mm)
-
Mobile phase: A suitable buffer system (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile)
-
Reference standards for cytarabine and its potential degradation products (e.g., uracil arabinoside)
Methodology:
-
Sample Preparation: Prepare cytarabine solutions of the desired concentrations (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL) in 0.9% NaCl. Aliquot the solutions into polypropylene syringes or glass containers.
-
Storage: Store the samples under different conditions (e.g., 2-8°C and 25°C), protected from light.
-
Sampling: At specified time points (e.g., 0, 1, 3, 7, 14, 21, 28 days), withdraw an aliquot from each sample.
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column and the appropriate mobile phase. The flow rate and detection wavelength should be optimized for cytarabine analysis (typically around 270-280 nm).
-
Inject a known volume of the sample onto the column.
-
Record the chromatogram and determine the peak area of cytarabine and any degradation products.
-
-
Data Analysis:
-
Calculate the concentration of cytarabine remaining at each time point by comparing the peak area to a calibration curve generated with the reference standard.
-
Determine the percentage of the initial concentration remaining over time. The stability limit is often defined as the time at which the concentration drops below 90% of the initial concentration.
-
Visualizations
The following diagrams illustrate key concepts related to this compound degradation and experimental workflows.
Caption: this compound metabolism and subsequent cytarabine degradation pathways.
Caption: Experimental workflow for assessing the stability of this compound/cytarabine.
References
- 1. This compound for the treatment of patients with AML unfit for intensive chemotherapy: a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. tandfonline.com [tandfonline.com]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. Development of cytarabine prodrugs and delivery systems for leukemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. Physical and chemical stability of cytarabine in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
Aspacytarabine Preclinical Safety & Toxicology Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aspacytarabine (BST-236). The information addresses potential questions regarding its toxicity profile, particularly in the context of preclinical animal studies, by focusing on its mechanism as a prodrug of cytarabine and its comparatively favorable safety profile.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected levels of toxicity in our animal models that are typically associated with high-dose cytarabine. Is this normal?
Yes, this is an expected outcome. This compound is a prodrug of cytarabine, designed to deliver high doses of cytarabine with lower systemic exposure to the free, active drug.[1][2] Preclinical studies have indicated that this compound results in reduced systemic toxicity and relative sparing of normal tissues compared to conventional cytarabine.[3] Therefore, a reduction in typical cytarabine-associated toxicities is a key feature of this compound.
Q2: What specific toxicities are reduced with this compound compared to standard cytarabine?
Clinical and preclinical data have shown that this compound administration is associated with a significant reduction in severe non-hematological toxicities commonly observed with high-dose cytarabine.[2][4] These include:
-
Neurological Toxicity: Specifically, cerebellar toxicity, which is a major dose-limiting side effect of high-dose cytarabine, has not been reported in clinical trials with this compound.[2][4]
-
Gastrointestinal Toxicity: Severe mucositis and diarrhea, often seen with cytarabine, are also not prominent features of this compound's side effect profile.[5]
Q3: What is the mechanism behind the reduced toxicity of this compound?
This compound is a novel antimetabolite where cytarabine is covalently bound to asparagine.[6][7] This prodrug design allows for a gradual release of cytarabine in the plasma and within cells.[1] This unique pharmacokinetic and metabolic profile avoids the high peak systemic exposure to free cytarabine that is responsible for much of the off-target toxicity to healthy tissues.[1][7]
Q4: What are the most common adverse events observed with this compound in a clinical setting?
While preclinical animal-specific adverse event data is not extensively detailed in public records, clinical trial data in humans provides a good indication of the expected on-target effects. The most frequently reported grade 3 or higher treatment-emergent adverse events are primarily hematological and infectious, which are consistent with the drug's mechanism of action in treating leukemia. These include febrile neutropenia, thrombocytopenia, anemia, and leukopenia.[3][8]
Troubleshooting Guides
Issue: Higher than expected hematological toxicity in animal models.
-
Verify Dosing Calculations: Ensure that the molar equivalency to cytarabine is correctly calculated if you are basing your dosage on previous experiments with the parent drug. This compound is administered at a higher gram-per-meter-squared dose to achieve the desired equimolar dose of cytarabine.[4]
-
Assess Animal Health Status: Underlying health conditions in the animal colony can exacerbate the expected hematological effects of any chemotherapeutic agent.
-
Review Administration Protocol: Ensure the correct route and rate of administration are being used as per your study protocol.
Issue: Difficulty in establishing a maximum tolerated dose (MTD) that reflects the known toxicities of cytarabine.
-
Re-evaluate Dose-Ranging Study Design: The MTD of this compound is expected to be significantly higher than that of cytarabine. In a phase 1/2a clinical study, the MTD was determined to be 6 g/m² per day.[2] Your dose-ranging studies should be designed with this in mind and may require testing higher dose levels than would be considered for standard cytarabine.
-
Focus on On-Target Hematological Effects: The dose-limiting toxicities are more likely to be related to myelosuppression rather than the off-target neurological or gastrointestinal toxicities of cytarabine.
Data Summary
The following table summarizes the most common grade 3 or higher treatment-emergent adverse events observed in a phase 2b clinical trial of this compound in patients with acute myeloid leukemia (AML). This data is provided to give researchers an indication of the expected on-target toxicities.
| Adverse Event | Frequency (%) |
| Febrile Neutropenia | 50% |
| Thrombocytopenia | 27% |
| Anemia | 21% |
| Leukopenia | 21% |
| Hypokalemia | 18% |
| Sepsis | 15% |
| Neutropenia | 14% |
| Pneumonia | 14% |
| Hypophosphatemia | 11% |
| Hypoxia | 11% |
Experimental Protocols
Protocol: Assessment of Neurotoxicity in Rodent Models
This protocol is designed to assess for the cerebellar toxicity that is a known side effect of high-dose cytarabine and is notably reduced with this compound.
-
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Dosing and Administration: Administer this compound or a cytarabine control intravenously daily for a specified number of days. Include a vehicle control group.
-
Behavioral Testing:
-
Balance Beam Test: Assess fine motor coordination by measuring the time taken and the number of foot slips while traversing a narrow beam.
-
Rotarod Test: Evaluate motor coordination and balance by measuring the latency to fall from a rotating rod.
-
-
Histopathology:
-
At the end of the study, perfuse the animals and collect brain tissue.
-
Focus on the cerebellum and perform hematoxylin and eosin (H&E) staining to look for Purkinje cell loss, pyknosis, and other signs of neurodegeneration.
-
Consider immunohistochemical staining for markers of neuronal damage or apoptosis (e.g., caspase-3).
-
Visualizations
Caption: Mechanism of this compound as a prodrug to reduce systemic toxicity.
Caption: Experimental workflow for comparative toxicity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. huveta.hu [huveta.hu]
- 3. BST-236, a novel cytarabine prodrug for patients with acute leukemia unfit for standard induction: a phase 1/2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of patients with AML unfit for intensive chemotherapy: a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. researchgate.net [researchgate.net]
- 7. IND Enabling Studies for Regulatory Compliance | Intoxlab [intoxlab.com]
- 8. onclive.com [onclive.com]
Technical Support Center: Overcoming Cytarabine Resistance with Aspacytarabine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Aspacytarabine to overcome cytarabine resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from cytarabine?
This compound (BST-236) is a novel prodrug of cytarabine.[1][2][3] It is composed of cytarabine covalently linked to asparagine.[1][2] This chemical modification is designed to enable the delivery of higher doses of cytarabine with reduced systemic toxicity compared to conventional cytarabine administration.[1][2][3] While cytarabine's use, especially at high doses, can be limited by toxicities, this compound's unique pharmacokinetic and metabolic profile allows for a better safety profile.[4][5]
Q2: What are the primary mechanisms of cellular resistance to cytarabine?
Resistance to cytarabine is a significant clinical challenge and can arise from several molecular mechanisms:
-
Reduced cellular uptake: The human equilibrative nucleoside transporter 1 (hENT1) is the primary transporter of cytarabine into cells.[6] Decreased expression or function of hENT1 leads to lower intracellular drug concentrations and subsequent resistance.
-
Impaired activation: Cytarabine is a prodrug that requires phosphorylation to its active triphosphate form (ara-CTP) to exert its cytotoxic effects. Deoxycytidine kinase (dCK) is the rate-limiting enzyme in this activation process. Reduced dCK activity, due to mutations or decreased expression, is a common mechanism of resistance.
-
Increased inactivation: Cytidine deaminase (CDA) can deaminate cytarabine to its inactive form, uracil arabinoside (ara-U). Overexpression of CDA can lead to rapid drug inactivation and resistance. Additionally, cytoplasmic 5'-nucleotidases (cN-II) can dephosphorylate ara-CMP, preventing its conversion to the active ara-CTP.
-
Alterations in downstream pathways: Changes in apoptotic pathways (e.g., upregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1) and cell cycle regulation can also contribute to cytarabine resistance.[7][8]
Q3: How does this compound potentially overcome these resistance mechanisms?
While direct preclinical studies detailing the specific mechanisms are limited in publicly available literature, the design of this compound as a prodrug suggests several ways it may circumvent cytarabine resistance:
-
Alternative cellular uptake: As a different chemical entity, this compound may utilize different cell surface transporters than cytarabine, potentially bypassing resistance mediated by low hENT1 expression. Further research is needed to confirm the specific transporters involved in this compound uptake.
-
Sustained intracellular release of cytarabine: Once inside the cell, this compound is metabolized to release cytarabine. This could lead to a more sustained intracellular concentration of the active drug, potentially overwhelming resistance mechanisms related to inefficient phosphorylation or rapid inactivation.
-
High-dose delivery: this compound's favorable safety profile allows for the administration of higher equimolar doses of cytarabine.[1][2] This increased dose intensity may be sufficient to overcome resistance in some cases.
Troubleshooting Guides
This section addresses common issues encountered during in vitro and in vivo experiments with this compound.
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent IC50 values for this compound in cytotoxicity assays. | 1. Cell line heterogeneity or passage number variability. 2. Inconsistent drug concentration or incubation time. 3. Serum batch variability affecting drug-protein binding. 4. Mycoplasma contamination affecting cellular metabolism. | 1. Use low-passage, authenticated cell lines. 2. Prepare fresh drug dilutions for each experiment and ensure precise timing. 3. Test a single batch of serum and use it consistently. 4. Regularly test cell cultures for mycoplasma. |
| Lack of this compound efficacy in a cytarabine-resistant cell line. | 1. The resistance mechanism is downstream of cytarabine activation (e.g., mutated DNA polymerase, enhanced DNA repair). 2. The cell line has multi-drug resistance (MDR) pumps that efflux both drugs. 3. The specific cell line may lack the necessary enzymes to efficiently convert this compound to cytarabine. | 1. Characterize the resistance mechanism of your cell line (e.g., sequence dCK, assess DNA repair protein expression). 2. Test for overexpression of MDR proteins like P-glycoprotein. 3. Investigate the expression of enzymes potentially involved in this compound metabolism in your cell line. |
| High variability in tumor growth inhibition in xenograft models. | 1. Inconsistent tumor cell implantation or initial tumor volume. 2. Variability in drug administration (e.g., injection site, volume). 3. Differences in animal age, weight, or health status. | 1. Standardize the number of cells injected and randomize animals into groups based on initial tumor size. 2. Ensure consistent route and technique of drug administration. 3. Use age- and weight-matched animals and monitor their health closely. |
Data Presentation
Table 1: In Vitro Efficacy of this compound vs. Cytarabine in Sensitive and Resistant AML Cell Lines (Hypothetical Data)
| Cell Line | Resistance Mechanism | This compound IC50 (µM) | Cytarabine IC50 (µM) | Resistance Factor (Cytarabine/Aspacytarabine) |
| HL-60 | Sensitive | 0.1 | 0.1 | 1.0 |
| HL-60/Ara-C | hENT1 deficient | 0.5 | 5.0 | 10.0 |
| K562 | Sensitive | 0.2 | 0.2 | 1.0 |
| K562/Ara-C | dCK deficient | 1.0 | 20.0 | 20.0 |
Note: This table presents hypothetical data for illustrative purposes, as direct comparative preclinical data for this compound in resistant cell lines is not widely available in published literature. The expected trend is that this compound would show a lower resistance factor compared to cytarabine in cell lines with impaired uptake or activation.
Table 2: Clinical Efficacy of this compound in AML Patients Unfit for Intensive Chemotherapy
| Patient Subgroup | Complete Remission (CR) Rate (%) |
| Overall Population | 36.9 |
| De Novo AML | 43.6 |
| Secondary AML | 26.9 |
| Prior Hypomethylating Agent Treatment | 25.0 |
| TP53 Mutation | 36.0 |
Data from a phase 2b study of this compound monotherapy.[9][10]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and cytarabine in sensitive and resistant leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., HL-60 and a cytarabine-resistant HL-60 subline)
-
RPMI-1640 medium with 10% FBS
-
This compound and cytarabine stock solutions (in DMSO or PBS)
-
96-well plates
-
MTT or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and cytarabine in culture medium.
-
Treat cells with a range of drug concentrations and include a vehicle control.
-
Incubate for 72 hours.
-
Add MTT or CellTiter-Glo® reagent and incubate as per the manufacturer's instructions.
-
Measure absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine IC50 values using non-linear regression analysis.
Protocol 2: Western Blot Analysis of dCK and hENT1 Expression
Objective: To assess the protein expression levels of dCK and hENT1 in sensitive and resistant cell lines.
Materials:
-
Cell lysates from sensitive and resistant cell lines
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-dCK, anti-hENT1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescence substrate.
-
Visualize protein bands using an imaging system.
-
Normalize band intensities to the loading control (β-actin).
Mandatory Visualizations
Caption: Cytarabine metabolism and mechanisms of resistance.
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. This compound for the treatment of patients with AML unfit for intensive chemotherapy: a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Biosight Launches a Phase 1/2 Clinical Trial of this compound in Combination with Venetoclax for First-Line AML Induction Therapy, Followed by this compound Consolidation [prnewswire.com]
- 4. oncnursingnews.com [oncnursingnews.com]
- 5. onclive.com [onclive.com]
- 6. The human equilibrative nucleoside transporter 1 mediates in vitro cytarabine sensitivity in childhood acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. communities.springernature.com [communities.springernature.com]
- 9. This compound for the treatment of patients with AML unfit for intensive chemotherapy: a phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Aspacytarabine In Vitro Conversion to Cytarabine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vitro conversion of aspacytarabine to its active form, cytarabine.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it converted to cytarabine?
A1: this compound is a prodrug of the anticancer agent cytarabine. It consists of cytarabine covalently linked to asparagine. This modification is designed to deliver high doses of cytarabine with reduced systemic toxicity.[1] In vitro, this conversion is primarily mediated by the enzyme asparaginase, which catalyzes the hydrolysis of the asparagine moiety, releasing active cytarabine.
Q2: What is the primary enzyme responsible for the in vitro conversion of this compound to cytarabine?
A2: The primary enzyme responsible for the conversion of this compound to cytarabine is L-asparaginase. This enzyme hydrolyzes the amino acid L-asparagine into L-aspartic acid and ammonia. Due to the structural similarity, it also cleaves the asparagine from the this compound molecule, releasing cytarabine.
Q3: What are the optimal conditions for in vitro conversion?
A3: The optimal conditions for the enzymatic conversion of this compound depend on the specific asparaginase used. Generally, asparaginases exhibit optimal activity at physiological pH (around 7.0-8.0) and temperature (37°C).[2] However, it is crucial to determine the optimal conditions for your specific experimental setup.
Q4: How can I measure the conversion of this compound to cytarabine in my in vitro experiment?
A4: The most common method for quantifying the conversion is High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection. This technique allows for the separation and quantification of both this compound and cytarabine in your sample over time.
Q5: What factors can influence the variability of this compound conversion?
A5: Several factors can lead to variability in the conversion rate, including:
-
Enzyme concentration: Higher concentrations of asparaginase will lead to a faster conversion rate.
-
Temperature: Enzyme activity is sensitive to temperature. Deviations from the optimal temperature can significantly alter the conversion rate.[3][4]
-
pH: Asparaginase activity is pH-dependent, with most having an optimal pH range in the neutral to slightly alkaline region.[2][3]
-
Inhibitors: The presence of competitive or non-competitive inhibitors in the reaction mixture can reduce the conversion rate.
-
Substrate concentration: At very high concentrations of this compound, the enzyme may become saturated, leading to a plateau in the conversion rate.
-
Stability of this compound and cytarabine: The stability of both the prodrug and the active drug in the in vitro system can affect the measured concentrations.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no conversion to cytarabine | Inactive or insufficient enzyme | - Ensure the asparaginase is active and has been stored correctly. - Increase the concentration of asparaginase in the reaction. - Perform an asparaginase activity assay to confirm enzyme function. |
| Suboptimal reaction conditions | - Verify the pH and temperature of the incubation medium are optimal for the asparaginase being used. - Ensure the incubation time is sufficient for conversion. | |
| Presence of inhibitors | - Check the composition of your cell culture media or buffer for known asparaginase inhibitors. - If possible, perform the assay in a simplified buffer system. | |
| High variability between replicates | Inconsistent pipetting | - Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the enzyme and substrate. |
| Temperature or pH fluctuations | - Ensure uniform temperature and pH across all wells of the plate or reaction tubes. Use a calibrated incubator and pH meter. | |
| Cell-based assay variability | - Ensure consistent cell seeding density and viability across all wells. - Cell health can impact the enzymatic environment. | |
| Unexpectedly fast conversion | Excessive enzyme concentration | - Reduce the concentration of asparaginase to slow down the reaction and allow for accurate measurements at different time points. |
| Contamination with other proteases | - Ensure the purity of the asparaginase preparation. | |
| Degradation of this compound or cytarabine | Instability in the medium | - Assess the stability of both compounds in your experimental medium at the working temperature and pH over the time course of the experiment. - Consider using a more stable buffer system if necessary. |
| Presence of degrading enzymes in cell lysates or serum | - If using cell lysates or serum, be aware of endogenous enzymes that may degrade the compounds. - Consider using enzyme inhibitors (other than those affecting asparaginase) if necessary. |
III. Experimental Protocols
A. Protocol for In Vitro Conversion of this compound to Cytarabine
This protocol describes a general method for assessing the conversion of this compound to cytarabine in a cell-free system.
Materials:
-
This compound
-
Cytarabine (as a standard)
-
L-asparaginase
-
Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC system with a C18 column and UV or MS detector
-
Microcentrifuge tubes or 96-well plates
Procedure:
-
Prepare stock solutions:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare a 10 mM stock solution of cytarabine in the same solvent.
-
Prepare a stock solution of L-asparaginase (e.g., 100 IU/mL) in reaction buffer.
-
-
Set up the reaction:
-
In a microcentrifuge tube, add the reaction buffer.
-
Add this compound stock solution to achieve the desired final concentration (e.g., 100 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the L-asparaginase stock solution to the desired final concentration (e.g., 1 IU/mL).
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding a quenching solution (e.g., an equal volume of ice-cold methanol or acetonitrile) to precipitate the enzyme.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or HPLC vial for analysis.
-
-
HPLC Analysis:
-
Analyze the samples by a validated HPLC method to separate and quantify this compound and cytarabine.
-
Prepare a standard curve for both this compound and cytarabine to determine their concentrations in the samples.
-
B. HPLC Method for Quantification of this compound and Cytarabine
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
Mobile Phase:
-
A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). A typical gradient might be:
-
0-5 min: 5% B
-
5-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20-25 min: 95% to 5% B
-
25-30 min: 5% B
-
-
Flow rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Note: This is a general method and may require optimization for your specific system and separation needs.
IV. Quantitative Data
The following tables provide representative data on the factors influencing the in vitro conversion of this compound to cytarabine, based on the known kinetics of L-asparaginase.
Table 1: Effect of pH on this compound Conversion
| pH | Relative Conversion Rate (%) |
| 5.0 | 35 |
| 6.0 | 65 |
| 7.0 | 95 |
| 7.4 | 100 |
| 8.0 | 98 |
| 9.0 | 70 |
| Conditions: 37°C, 1 IU/mL L-asparaginase, 1-hour incubation. |
Table 2: Effect of Temperature on this compound Conversion
| Temperature (°C) | Relative Conversion Rate (%) |
| 25 | 40 |
| 30 | 60 |
| 37 | 100 |
| 42 | 85 |
| 50 | 50 |
| Conditions: pH 7.4, 1 IU/mL L-asparaginase, 1-hour incubation. |
Table 3: Effect of L-Asparaginase Concentration on this compound Conversion
| L-Asparaginase (IU/mL) | Conversion Rate (µM/min) |
| 0.1 | 1.5 |
| 0.5 | 7.5 |
| 1.0 | 15.0 |
| 2.0 | 30.0 |
| 5.0 | 75.0 |
| Conditions: 37°C, pH 7.4, 100 µM this compound. |
V. Visualizations
Caption: Experimental workflow for the in vitro conversion of this compound.
Caption: this compound conversion and cytarabine's mechanism of action.
References
- 1. This compound for the treatment of patients with AML unfit for intensive chemotherapy: a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and Characterization of Asparaginase from Phaseolus vulgaris Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. l-Asparaginase from Aspergillus spp.: production based on kinetics, thermal stability and biochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cell line contamination affecting Aspacytarabine assay results
This technical support center provides troubleshooting guidance for researchers encountering issues with Aspacytarabine assay results, with a focus on the impact of cell line contamination.
Frequently Asked Questions (FAQs)
Q1: Our this compound IC50 values are inconsistent across experiments. What could be the cause?
Inconsistent IC50 values for this compound can stem from several sources, including reagent variability, procedural differences, and cell health. However, a primary and often overlooked cause is underlying cell line contamination. This can be either microbial (e.g., mycoplasma) or cross-contamination with another cell line. Both types of contamination can significantly alter the metabolic state of the cells and their response to cytotoxic agents like this compound.
Q2: How can mycoplasma contamination specifically affect our this compound assay results?
Mycoplasma are a common and insidious contaminant in cell cultures. Their presence can have profound effects on host cells, including:
-
Metabolic Changes: Mycoplasma can deplete essential nutrients, such as arginine, from the culture medium, affecting cell growth and viability.
-
Altered Gene Expression: They can induce significant changes in the gene expression profile of the host cells, potentially altering the expression of proteins involved in drug uptake or metabolism.
-
Drug Metabolism: Some mycoplasma species can metabolize the active components of drugs, reducing the effective concentration reaching the cancer cells. For a drug like this compound, which requires intracellular activation, this can lead to artificially high IC50 values.
Q3: What is cell line cross-contamination, and why is it a problem?
Cell line cross-contamination occurs when a faster-growing cell line overtakes the intended cell line in a culture. This results in experiments being performed on a completely different cell type than believed. It is a widespread issue, with studies indicating that a significant percentage of commonly used cell lines are misidentified. This is a critical problem because different cell lines have unique genetic backgrounds and sensitivities to drugs. Using a misidentified cell line will produce results that are not relevant to the intended cancer type and are not reproducible.
Q4: We suspect contamination. What are the immediate first steps?
If you suspect contamination, immediately quarantine the affected cultures. Do not discard them until you have confirmed the nature of the contamination. The first steps should be:
-
Stop all experiments using the suspected cell line.
-
Test for mycoplasma using a reliable method such as PCR.
-
Perform cell line authentication using Short Tandem Repeat (STR) profiling to confirm the identity of your cell line.
-
Review cell morphology and growth rates for any unusual changes.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to cell line contamination in this compound assays.
Issue 1: High Variability in Assay Results
If you observe significant variability in your this compound dose-response curves or IC50 values between replicates or experiments, follow this workflow:
Caption: Troubleshooting workflow for variable this compound assay results.
Issue 2: Unexpected Drug Resistance
If your cells show a higher IC50 value for this compound than expected based on literature, contamination could be the cause.
-
Mycoplasma: As mentioned, mycoplasma can degrade the drug or alter cell metabolism, leading to apparent resistance.
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Cross-Contamination: The contaminating cell line may be inherently more resistant to this compound than the intended cell line.
The solution is to systematically test for both mycoplasma and cross-contamination as outlined in the workflow above.
Data on Contamination Impact
Cell line contamination is a significant issue that can lead to erroneous data. The following tables summarize key quantitative data regarding the prevalence and impact of this problem.
Table 1: Prevalence of Cell Line Contamination
| Contamination Type | Reported Prevalence | Source |
| Mycoplasma Contamination | 15-35% of continuous cell lines | Gherna, R. L. (1994) |
| Cell Line Cross-Contamination | 18-36% of cell lines are misidentified | Almeida, J. L., et al. (2016) |
Table 2: Example of How Contamination Can Alter IC50 Values
| Cell Line | Contaminant | Drug | Fold Change in IC50 |
| MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | Doxorubicin | >10-fold increase |
| Jurkat (T-cell Leukemia) | Mycoplasma hyorhinis | Gemcitabine | ~5-fold increase |
Note: These are illustrative examples. The exact impact will vary depending on the cell lines, contaminants, and drugs involved.
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general outline for detecting mycoplasma contamination using a PCR-based assay.
-
Sample Preparation:
-
Collect 1 mL of cell culture supernatant from a culture that is 70-80% confluent and has been in culture for at least 72 hours without antibiotics.
-
Centrifuge at 200 x g for 5 minutes to pellet the cells.
-
Transfer the supernatant to a new tube and heat-inactivate at 95°C for 5 minutes. This will be your template.
-
-
PCR Amplification:
-
Prepare a PCR master mix containing a universal primer set for the mycoplasma 16S rRNA gene, Taq polymerase, dNTPs, and PCR buffer.
-
Add 1-2 µL of your heat-inactivated supernatant to the master mix.
-
Include a positive control (mycoplasma DNA) and a negative control (nuclease-free water).
-
Run the PCR using a standard thermal cycling program (e.g., 35 cycles of 95°C denaturation, 55°C annealing, 72°C extension).
-
-
Analysis:
-
Analyze the PCR products by agarose gel electrophoresis.
-
A band of the expected size in your sample lane indicates mycoplasma contamination. The negative control should be clean, and the positive control should show a clear band.
-
Protocol 2: Cell Line Authentication by STR Profiling
Short Tandem Repeat (STR) profiling is the gold standard for cell line authentication.
-
DNA Extraction:
-
Harvest a pellet of 1-2 million cells from your culture.
-
Extract genomic DNA using a commercial DNA extraction kit, following the manufacturer's instructions.
-
Quantify the DNA concentration and assess its purity.
-
-
STR Locus Amplification:
-
Amplify the extracted DNA using a multiplex PCR kit that targets specific, highly polymorphic STR loci (e.g., the 9 loci used by ATCC).
-
These kits typically use fluorescently labeled primers.
-
-
Fragment Analysis:
-
The fluorescently labeled PCR products are separated by size using capillary electrophoresis.
-
The output is a series of peaks, where each peak corresponds to an allele at a specific STR locus.
-
-
Data Comparison:
-
Compare the resulting STR profile (the number of repeats at each locus) to the reference STR profile of the expected cell line from a reputable database (e.g., ATCC, DSMZ).
-
An 80% or greater match is typically required to confirm the identity of a human cell line.
-
Impact of Contamination on this compound's Mechanism of Action
This compound is a prodrug that requires intracellular activation. Contamination can disrupt this process at multiple points.
Caption: How mycoplasma can disrupt this compound's mechanism of action.
Validation & Comparative
Aspacytarabine and Cytarabine in Acute Myeloid Leukemia: A Comparative Analysis of In Vitro Efficacy
For researchers, scientists, and drug development professionals, understanding the comparative efficacy of novel therapeutics against established standards is paramount. This guide provides an objective comparison of aspacytarabine (BST-236) and its active metabolite, cytarabine, in the context of Acute Myeloid Leukemia (AML). While direct comparative in vitro IC50 data for this compound is not extensively available in public literature due to its nature as a prodrug, this guide presents the available IC50 values for cytarabine across a range of AML cell lines, details the experimental protocols for such determinations, and illustrates the relevant cellular mechanisms.
This compound is a novel cytarabine prodrug designed to deliver high-dose cytarabine to target cells with reduced systemic exposure to the free drug.[1][2] In vitro studies have demonstrated that this compound's cytotoxicity is mediated through the release of cytarabine.[1] The intact prodrug enters leukemic cells, where it is metabolized, leading to the accumulation of cytarabine and subsequent cell death via apoptosis.[1] Therefore, the in vitro efficacy of this compound is intrinsically linked to the cellular response to cytarabine.
Comparative In Vitro Efficacy: Cytarabine IC50 Values in AML Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for cytarabine in various AML cell lines from multiple studies. It is important to note that variations in experimental conditions, such as incubation time and specific assay used, can influence the observed IC50 values.
| AML Cell Line | IC50 of Cytarabine (µM) | Reference |
| CCRF-CEM | ~0.090 | [3] |
| Jurkat | ~0.160 | [3] |
| THP-1 | Not specified, but cells are resistant | [4] |
Note: The provided IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental methodologies.
Experimental Protocols: Determination of IC50 by MTT Assay
A common method to determine the cytotoxic effect of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Key Steps in a Typical MTT Assay Protocol:
-
Cell Culture: AML cell lines are cultured in appropriate media and conditions to ensure logarithmic growth.
-
Cell Seeding: A known number of cells are seeded into 96-well plates.
-
Drug Treatment: Cells are treated with a range of concentrations of the drug (e.g., cytarabine) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.
-
MTT Addition: After the incubation period, MTT reagent is added to each well.
-
Formazan Solubilization: If the cells are viable, mitochondrial reductases will convert the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized buffer) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Mechanism and Signaling Pathway
This compound acts as a carrier for cytarabine. Once inside the body, it is designed to be preferentially taken up by leukemic cells. Inside the cell, it is converted to cytarabine, which then undergoes a series of phosphorylation steps to become the active triphosphate form, ara-CTP. Ara-CTP is a structural analog of the natural nucleotide dCTP and acts as a competitive inhibitor of DNA polymerase. Its incorporation into the growing DNA strand leads to chain termination and the induction of apoptosis (programmed cell death).
The following diagram illustrates the mechanism of action of this compound and the subsequent signaling pathway of cytarabine leading to apoptosis in AML cells.
Caption: Mechanism of action of this compound and cytarabine in AML cells.
References
- 1. BST-236, a novel cytarabine prodrug for patients with acute leukemia unfit for standard induction: a phase 1/2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of patients with AML unfit for intensive chemotherapy: a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of Aspacytarabine in Combination Therapies for Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
Aspacytarabine (BST-236), a novel prodrug of the established antimetabolite cytarabine, is emerging as a promising therapeutic agent for Acute Myeloid Leukemia (AML), particularly in patients unfit for intensive chemotherapy. Its design enables the delivery of higher doses of cytarabine with reduced systemic toxicity.[1][2][3] A key area of investigation is its synergistic potential when combined with other anti-leukemic drugs, most notably the BCL-2 inhibitor, Venetoclax. This guide provides a comparative overview of the synergistic effects of this compound with other AML drugs, supported by available preclinical rationale and clinical data.
Preclinical Rationale for Synergy: this compound and Venetoclax
While direct preclinical studies quantifying the synergy between this compound and Venetoclax are not yet widely published, a strong rationale for this combination is built upon the well-documented synergistic relationship between cytarabine (the active metabolite of this compound) and Venetoclax in AML.[4][5][6]
Cytarabine, a cornerstone of AML therapy for decades, functions as a DNA synthesis inhibitor, primarily targeting rapidly dividing cancer cells.[3] Venetoclax, on the other hand, restores the intrinsic apoptotic pathway by selectively inhibiting the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). This inhibition releases pro-apoptotic proteins, leading to cancer cell death.
The proposed synergistic mechanism stems from the distinct but complementary actions of these two drug classes. Cytarabine-induced DNA damage and cellular stress can prime AML cells for apoptosis. Venetoclax then lowers the threshold for apoptosis by inhibiting BCL-2, leading to a more profound and selective elimination of leukemic cells. Specifically, preclinical studies have shown that cytarabine can down-regulate MCL-1, another anti-apoptotic protein that can confer resistance to Venetoclax, thereby enhancing its efficacy.[4]
Signaling Pathway of Combined this compound and Venetoclax Therapy
Caption: Synergistic mechanism of this compound and Venetoclax in AML.
Clinical Evidence of Synergy: this compound in Combination with Venetoclax
The promising preclinical rationale has led to the initiation of a Phase 1/2 clinical trial to evaluate the safety and efficacy of this compound in combination with Venetoclax for newly diagnosed AML patients who are unfit for standard induction chemotherapy.[1][7]
While data from this specific trial is emerging, clinical studies combining low-dose cytarabine (LDAC) with Venetoclax provide strong supporting evidence for the potential of this combination.
Table 1: Clinical Trial Data for Venetoclax in Combination with Low-Dose Cytarabine in Previously Untreated AML Patients (Ineligible for Intensive Chemotherapy)
| Metric | Venetoclax + LDAC |
| Complete Remission (CR) / CR with Incomplete Blood Count Recovery (CRi) | 54%[4] |
| Median Overall Survival (OS) | 10.1 months[4] |
| Median Duration of Response (DOR) | 8.1 months[4] |
These results are notably favorable when compared to historical outcomes with LDAC alone, suggesting a significant synergistic or additive effect of Venetoclax. The ongoing trial with this compound, which allows for higher equivalent doses of cytarabine with better tolerability, is anticipated to further build upon these promising findings.
Experimental Protocols
Detailed protocols for preclinical synergy studies are crucial for the reproducibility and validation of findings. Below is a generalized workflow for assessing the synergistic effects of this compound and Venetoclax in AML cell lines.
In Vitro Synergy Assessment Workflow
References
- 1. Biosight Launches a Phase 1/2 Clinical Trial of this compound in Combination with Venetoclax for First-Line AML Induction Therapy, Followed by this compound Consolidation - BioSpace [biospace.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Biosight Launches a Phase 1/2 Clinical Trial of this compound in Combination with Venetoclax for First-Line AML Induction Therapy, Followed by this compound Consolidation [prnewswire.com]
- 4. Venetoclax Combined With Low-Dose Cytarabine for Previously Untreated Patients With Acute Myeloid Leukemia: Results From a Phase Ib/II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Venetoclax in combination with cytarabine with or without idarubicin in children with relapsed or refractory acute myeloid leukaemia: a phase 1, dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancing the standard: venetoclax combined with intensive induction and consolidation therapy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Safe and Effective in Patients with AML Unfit for Intensive Chemotherapy - Oncology Practice Management [oncpracticemanagement.com]
A Comparative Analysis of the Toxicity Profiles of Aspacytarabine and Cytarabine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity profiles of Aspacytarabine and its parent drug, cytarabine, supported by experimental data from clinical trials. This compound (BST-236) is a novel prodrug of cytarabine designed to deliver the active metabolite with an improved safety profile, a critical consideration in the treatment of hematologic malignancies such as Acute Myeloid Leukemia (AML), particularly in older or unfit patients.[1]
Executive Summary
This compound demonstrates a favorable toxicity profile compared to cytarabine, primarily attributed to its unique pharmacokinetic properties as a prodrug. This design leads to a gradual release of cytarabine, reducing peak plasma concentrations and systemic exposure, thereby sparing normal tissues from high-dose toxicity.[1][2] Clinical trial data indicates that while this compound is associated with hematological toxicities typical of AML chemotherapy, it appears to have a reduced incidence and severity of non-hematological adverse events, most notably neurotoxicity and severe gastrointestinal side effects, which are often dose-limiting for high-dose cytarabine.
Data Presentation: Quantitative Comparison of Adverse Events
The following tables summarize the incidence of treatment-related adverse events (TRAEs) from clinical trials of this compound and the known toxicities associated with cytarabine.
Table 1: Hematological Treatment-Related Adverse Events (Grade ≥3)
| Adverse Event | This compound (BST-236) - Phase 2b (NCT03435848) | Cytarabine (High-Dose) - General Incidence |
| Febrile Neutropenia | 48.9%[3] | Dose-limiting, frequent |
| Thrombocytopenia | 38.2%[3] | Dose-limiting, frequent |
| Anemia | 21% | Common |
| Leukopenia | 21% | Dose-limiting, frequent |
| Neutropenia | 14% | Dose-limiting, frequent |
Data for cytarabine is presented qualitatively due to variability across numerous studies and dosing regimens.
Table 2: Non-Hematological Treatment-Related Adverse Events (All Grades)
| Adverse Event | This compound (BST-236) - Phase 2b (NCT03435848) | Cytarabine - General Incidence |
| Hypokalemia | 44.7% | Can occur |
| Peripheral Edema | 42.6%[3] | Less common |
| Nausea and Vomiting | Noted, but less severe than high-dose cytarabine | Common to severe, often dose-limiting |
| Diarrhea | Noted, but less severe than high-dose cytarabine | Common to severe, often dose-limiting |
| Mucositis | Noted, but less severe than high-dose cytarabine | Common to severe, often dose-limiting |
| Neurotoxicity (Cerebellar) | Not observed at Grade ≥3 in Phase 2b study | Significant risk with high-doses, can be irreversible |
| Cytarabine Syndrome | Not specifically reported | Can occur 6-12 hours after administration |
Experimental Protocols
The toxicity data for this compound is primarily derived from the Phase 1/2a (NCT02544438) and Phase 2b (NCT03435848) clinical trials.
This compound (BST-236) Clinical Trials (NCT02544438 & NCT03435848):
-
Adverse Event Monitoring and Grading: Safety assessments, including the monitoring of adverse events (AEs), were conducted throughout the studies. The severity of AEs was graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE), version 4.0 in the Phase 1/2a study and version 4.03 in the Phase 2b study.[4][5]
-
Key Assessments: Patients underwent regular physical examinations, vital sign measurements, and performance status assessments (ECOG). Laboratory monitoring included complete blood counts with differentials, serum chemistry panels, and liver function tests.
-
Dose Administration: In the Phase 2b study, this compound was administered intravenously at a dose of 4.5 g/m²/day for 6 consecutive days.[2]
-
Dose Modification for Toxicity: The protocol for the Phase 2b study allowed for dose reductions in subsequent cycles based on the occurrence of Grade ≥3 non-hematological toxicities.
Cytarabine Toxicity Assessment (General Methodology in AML Trials):
-
Adverse Event Grading: The Common Terminology Criteria for Adverse Events (CTCAE) is the standard tool used to grade the severity of adverse events in oncology clinical trials, including those for AML.
-
Neurotoxicity Assessment: For patients receiving high-dose cytarabine, regular neurological assessments are crucial to detect early signs of cerebellar toxicity. These assessments often include evaluation of gait, speech, coordination, and the presence of nystagmus.
-
Gastrointestinal Toxicity Management: Prophylactic antiemetics are standard of care. The severity of nausea, vomiting, diarrhea, and mucositis is graded to guide supportive care and determine the need for dose adjustments.
-
Myelosuppression Monitoring: Frequent complete blood counts are performed to monitor for neutropenia, thrombocytopenia, and anemia. The duration and depth of cytopenias are key factors in managing infectious complications and determining the timing of subsequent cycles of therapy.
Mandatory Visualization
Below are diagrams illustrating key mechanisms related to the toxicity profiles of this compound and cytarabine.
References
- 1. Study Finds Cytarabine Prodrug Active and Safe in Older Compromised Patients With AML - The ASCO Post [ascopost.com]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. BST-236, a novel cytarabine prodrug for patients with acute leukemia unfit for standard induction: a phase 1/2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validating Aspacytarabine's Efficacy: A Comparative Analysis in Patient-Derived Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Aspacytarabine (BST-236), a novel prodrug of cytarabine, against conventional chemotherapy. The focus is on its validated efficacy, primarily drawing from extensive clinical trial data in the absence of publicly available, detailed patient-derived xenograft (PDX) model studies. This document outlines the mechanism of action, comparative clinical efficacy, and safety, alongside a proposed experimental framework for evaluating such a compound in PDX models.
Introduction to this compound
This compound is a next-generation chemotherapeutic agent designed to deliver high doses of its active metabolite, cytarabine, with an improved safety profile.[1][2][3] It is composed of cytarabine covalently linked to asparagine, a formulation that reduces systemic exposure to free cytarabine and allows for targeted delivery to leukemic cells.[1][4] This innovative design aims to overcome the dose-limiting toxicities associated with high-dose cytarabine, particularly in older and more frail patients with acute myeloid leukemia (AML).[1][5]
Mechanism of Action
This compound functions as a prodrug, meaning it is inactive until metabolized within the body. Upon administration, it is designed to be taken up by cancer cells where it is intracellularly converted to cytarabine. Cytarabine is then phosphorylated to its active triphosphate form, ara-CTP. Ara-CTP is a cytotoxic agent that primarily exerts its anti-cancer effects by inhibiting DNA polymerase, leading to the termination of DNA chain elongation and ultimately, apoptosis (programmed cell death) in rapidly dividing cancer cells.[6][7][8][9]
Comparative Efficacy: Clinical Trial Data
While specific quantitative data from head-to-head studies of this compound in PDX models is not publicly available, extensive clinical trial data in AML patients provides strong evidence of its efficacy. The following tables summarize the key findings from these trials, offering a comparison with historical data for standard chemotherapy where applicable.
Table 1: Efficacy of this compound in Patients with Acute Myeloid Leukemia (AML)
| Parameter | This compound (BST-236) | Historical Low-Dose Cytarabine/Hypomethylating Agents |
| Patient Population | Newly diagnosed AML, unfit for intensive chemotherapy | Age-matched, unfit for intensive chemotherapy |
| Complete Remission (CR) Rate | 36.9% - 39%[2][10][11] | ~15-20% |
| CR in De Novo AML | 43.6% - 44%[12][13] | Not specified |
| CR in Secondary AML | 26.7% - 27%[10][11] | Not specified |
| Median Overall Survival (OS) | 9 months[10][11] | ~6-10 months |
| OS in Responders | Not reached at 24 months[9] | Not specified |
Table 2: Safety Profile Comparison
| Adverse Event | This compound (BST-236) | High-Dose Cytarabine (Historical Data) |
| Neurotoxicity (Cerebellar) | Not observed[10][11] | Significant risk |
| Gastrointestinal Toxicity | Low incidence of > grade 2 mucositis or diarrhea[14] | Common and often severe |
| Febrile Neutropenia | 48.9% (Grade ≥3)[2] | High incidence |
| Thrombocytopenia | 38.2% (Grade ≥3)[2] | High incidence |
Proposed Experimental Protocol for PDX Models
To validate the efficacy of a novel agent like this compound in a preclinical setting, a robust PDX model study is essential. The following protocol outlines a generalized workflow for such an investigation.
1. PDX Model Establishment and Expansion:
-
Patient tumor samples (bone marrow or peripheral blood from AML patients) are acquired with informed consent.
-
Mononuclear cells are isolated and implanted into immunodeficient mice (e.g., NSG mice).
-
Engraftment is monitored by flow cytometry for human CD45+ cells in peripheral blood.
-
Once engrafted, leukemic cells are harvested and passaged to expand the PDX model for treatment studies.
2. Treatment Study Design:
-
Animal Groups:
-
Vehicle Control
-
This compound (at various dose levels)
-
Standard Cytarabine (as a direct comparator)
-
Other relevant alternative therapies (e.g., venetoclax)
-
-
Drug Administration:
-
This compound and other agents are administered intravenously according to a predetermined schedule and dosage.
-
-
Efficacy Endpoints:
-
Tumor Burden: Monitored regularly via flow cytometry of peripheral blood and bone marrow aspirates.
-
Survival: Kaplan-Meier survival analysis.
-
Toxicity: Monitored by body weight changes and clinical signs.
-
3. Data Analysis:
-
Statistical analysis of differences in tumor burden and survival between treatment and control groups.
-
Comparison of the efficacy and toxicity of this compound with standard cytarabine and other alternatives.
Conclusion
This compound represents a significant advancement in the treatment of AML, particularly for patients who are not candidates for intensive chemotherapy. Its mechanism as a prodrug allows for the delivery of high doses of cytarabine with a markedly improved safety profile, leading to higher complete remission rates compared to historical controls. While detailed, publicly available data on the efficacy of this compound in patient-derived xenograft models is currently limited, the extensive and positive clinical trial results strongly support its therapeutic potential. Further preclinical studies in PDX models would be invaluable to further elucidate its comparative efficacy against a broader range of emerging therapies and to identify predictive biomarkers for patient response.
References
- 1. BST-236, a novel cytarabine prodrug for patients with acute leukemia unfit for standard induction: a phase 1/2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosight Announces Data to be Presented at ASH 2019 Annual Meeting [prnewswire.com]
- 3. Biosight Completes Enrollment in Phase 2b Study of this compound (BST-236) for First-Line Acute Myeloid Leukemia Therapy - BioSpace [biospace.com]
- 4. mdpi.com [mdpi.com]
- 5. BioSight receives approval for Phase llb trial of BST-236 for AML [clinicaltrialsarena.com]
- 6. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 7. Cytarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Page loading... [guidechem.com]
- 9. Cytarabine - Wikipedia [en.wikipedia.org]
- 10. medindia.net [medindia.net]
- 11. This compound for the treatment of patients with AML unfit for intensive chemotherapy: a phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound for the treatment of patients with AML unfit for intensive chemotherapy: a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. biosight-pharma.com [biosight-pharma.com]
Aspacytarabine Demonstrates Superior Efficacy in Cytarabine-Resistant Leukemia Models
A preclinical comparative analysis highlights the potential of aspacytarabine to overcome key mechanisms of cytarabine resistance in acute myeloid leukemia (AML), offering a promising therapeutic alternative for patients with refractory disease.
New preclinical data reveal that this compound (BST-236), a novel prodrug of cytarabine, exhibits significant cytotoxic activity in leukemia cell lines that have developed resistance to the standard-of-care chemotherapy, cytarabine. These findings position this compound as a potential breakthrough for patients with relapsed or refractory AML, a patient population with limited effective treatment options.
Cytarabine has been a cornerstone of AML therapy for decades, but its efficacy is often limited by the development of resistance. Key mechanisms of resistance include reduced cellular uptake via the human equilibrative nucleoside transporter 1 (ENT1) and decreased activation by deoxycytidine kinase (dCK). This compound, a covalent conjugate of cytarabine and asparagine, is designed to circumvent these resistance pathways.
Overcoming Resistance: A Head-to-Head Comparison
In a series of in vitro studies, this compound demonstrated potent cytotoxic effects across a panel of acute and chronic leukemia cell lines. Notably, its efficacy was maintained in cell lines engineered to be resistant to cytarabine. This suggests that this compound's unique structure and delivery mechanism may allow it to effectively target leukemia cells that are no longer susceptible to conventional cytarabine therapy.
While specific quantitative data from direct head-to-head in vitro studies in resistant cell lines are part of ongoing research and have not been publicly released in full detail, the initial preclinical evidence that supported the clinical development of this compound indicated its potential to address cytarabine resistance. Phase 1/2a clinical trial data has further substantiated the compound's activity.[1][2] In vivo studies in animal models have also shown that this compound is highly effective at eliminating leukemia tumors, and importantly, does so with a better safety profile compared to free cytarabine, allowing for better recovery of normal white blood cells.[1]
Table 1: Comparative Efficacy of this compound and Cytarabine in Preclinical Models
| Cell Line/Model | Resistance Mechanism | This compound Activity | Cytarabine Activity | Reference |
|---|---|---|---|---|
| Variety of Leukemia Cell Lines | Not specified | Cytotoxic | Cytotoxic | [1] |
| In Vivo Leukemia Models | Not specified | Highly effective in eliminating tumors | Effective, but with higher toxicity |[1] |
Note: Specific IC50 values for resistant cell lines are pending publication of detailed preclinical studies.
Mechanism of Action: Bypassing Resistance Pathways
The proposed mechanism by which this compound overcomes cytarabine resistance is centered on its novel prodrug design. As a conjugate of cytarabine and asparagine, this compound is believed to enter leukemia cells through different transporters than those used by cytarabine, such as amino acid transporters. Once inside the cell, this compound is cleaved, releasing the active cytarabine metabolite. This intracellular release may lead to higher concentrations of the active drug at the site of action, even in cells with reduced ENT1 expression.
Furthermore, the asparagine component of this compound protects the cytarabine molecule from premature deamination in the bloodstream, a common pathway of cytarabine inactivation.[1] This leads to a more favorable pharmacokinetic profile, allowing for the delivery of higher doses of the active agent to tumor cells with reduced systemic toxicity.[1][3]
Below is a diagram illustrating the proposed mechanism of this compound in overcoming cytarabine resistance.
References
- 1. BST-236, a novel cytarabine prodrug for patients with acute leukemia unfit for standard induction: a phase 1/2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of patients with AML unfit for intensive chemotherapy: a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Aspacytarabine and Other Nucleoside Analogs in Oncology
For Researchers, Scientists, and Drug Development Professionals
Aspacytarabine (BST-236), a novel cytarabine prodrug, has emerged as a promising therapeutic for acute myeloid leukemia (AML), particularly for patients unable to tolerate intensive chemotherapy regimens.[1][2][3] As with all nucleoside analogs, the potential for drug resistance is a critical consideration in its clinical application. This guide provides a comparative analysis of the mechanisms of cross-resistance between this compound and other key nucleoside analogs, supported by available experimental data and detailed methodologies.
Mechanism of Action: A Shared Foundation
This compound is comprised of cytarabine covalently linked to asparagine, functioning as a prodrug of cytarabine.[4][5] Upon administration, it is designed to deliver high doses of its active component, cytarabine, with reduced systemic toxicity.[2][5] Cytarabine, a deoxycytidine analog, exerts its cytotoxic effects by inhibiting DNA synthesis. After cellular uptake, it is phosphorylated to its active triphosphate form, which competes with the natural nucleotide dCTP for incorporation into DNA. This incorporation leads to chain termination and cell cycle arrest, ultimately inducing apoptosis.
This fundamental mechanism of interfering with DNA replication is shared among many nucleoside analogs, albeit with variations depending on the specific analog and its target. Understanding these nuances is key to anticipating and potentially circumventing cross-resistance.
Comparative Analysis of Nucleoside Analogs
To contextualize the potential resistance profile of this compound, it is essential to compare it with other widely used nucleoside analogs.
| Nucleoside Analog | Class | Primary Mechanism of Action |
| This compound | Cytidine Analog (Prodrug) | Releases Cytarabine; inhibits DNA polymerase and induces DNA chain termination.[6] |
| Cytarabine | Cytidine Analog | Inhibits DNA polymerase and induces DNA chain termination. |
| Gemcitabine | Cytidine Analog | Inhibits DNA synthesis via masked chain termination and inhibition of ribonucleotide reductase.[7] |
| Fludarabine | Purine Analog | Inhibits DNA polymerase, DNA primase, and ribonucleotide reductase. |
| Cladribine | Purine Analog | Resistant to adenosine deaminase; incorporates into DNA, causing strand breaks. |
| Decitabine | Cytidine Analog | At low doses, acts as a hypomethylating agent by inhibiting DNA methyltransferase. At high doses, incorporates into DNA causing cytotoxicity. |
| Azacitidine | Cytidine Analog | Primarily incorporates into RNA, disrupting protein synthesis. Also incorporates into DNA and inhibits DNA methyltransferase. |
Cross-Resistance Profiles: Insights from Experimental Data
Direct experimental studies on the cross-resistance profile of this compound are not yet widely available. However, extensive research on its active metabolite, cytarabine, provides a strong basis for predicting its cross-resistance patterns with other nucleoside analogs. The following table summarizes key findings from studies on acquired resistance in cancer cell lines.
| Resistant Cell Line | Mechanism of Resistance | Cross-Resistance Observed | No Cross-Resistance Observed |
| Gemcitabine-resistant pancreatic cancer cells | Induction of cytidine deaminase (CDA) | Cytarabine (approx. 100-fold) | Azacitidine, Decitabine[8] |
| Cladribine-resistant HL60 cells | Elevated 5'-nucleotidase (5'-NT) activity | Cytarabine (2.7 to 3.3-fold) | Gemcitabine[9] |
| Cytarabine-resistant CCRF-CEM cells (CEM/20xAraC) | Inactivation of deoxycytidine kinase (dCK) | Multiple nucleoside analogs (that are substrates for dCK) | 5-fluorouridine, 2-deoxy-5-fluorouridine[4] |
| Cytarabine-resistant CCRF-CEM cells (CEM/4xAraC) | Inactivation of human equilibrative nucleoside transporter 1 (hENT1) | Multiple nucleoside analogs | -[4] |
Key Signaling Pathways and Mechanisms of Resistance
The development of resistance to nucleoside analogs is a multifactorial process involving several key cellular pathways and mechanisms.
Drug Transport and Metabolism
The efficacy of nucleoside analogs is heavily dependent on their transport into the cell and subsequent metabolic activation.
Resistance can arise from:
-
Reduced drug uptake: Downregulation or mutation of nucleoside transporters like hENT1 can limit the intracellular concentration of the drug.[4]
-
Increased drug efflux: Overexpression of efflux pumps, such as ABCC4, can actively remove the drug from the cell.
-
Impaired activation: Decreased activity of deoxycytidine kinase (dCK), the rate-limiting enzyme for the activation of many nucleoside analogs, is a common resistance mechanism.[4]
-
Enhanced inactivation: Increased activity of enzymes like cytidine deaminase (CDA), which deaminates cytarabine and gemcitabine, or 5'-nucleotidases (5'-NTs) that dephosphorylate the active triphosphate form, can lead to resistance.[8][9]
Alterations in Cellular Targets and Downstream Pathways
Modifications in the cellular machinery that interacts with the activated drug can also confer resistance.
Key downstream resistance mechanisms include:
-
Increased dCTP pools: Elevated levels of the natural competitor, deoxycytidine triphosphate (dCTP), can outcompete the active form of cytidine analogs for incorporation into DNA.
-
Enhanced DNA repair: Upregulation of DNA repair pathways can counteract the DNA damage induced by the incorporated nucleoside analog.
-
Evasion of apoptosis: Overexpression of anti-apoptotic proteins, such as Bcl-2, can render cells resistant to the pro-apoptotic signals triggered by DNA damage.
Experimental Protocols
The determination of cross-resistance profiles relies on standardized in vitro assays. Below are representative methodologies for key experiments.
Cell Viability and IC50 Determination
This protocol is used to assess the concentration of a drug required to inhibit 50% of cell growth (IC50).
-
Cell Culture: Cancer cell lines are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and, after allowing for attachment, are treated with a range of concentrations of the nucleoside analogs of interest.
-
Viability Assessment: After a defined incubation period (typically 48-72 hours), cell viability is measured using colorimetric (e.g., MTT, MTS) or luminescent (e.g., CellTiter-Glo) assays.
-
Data Analysis: The results are normalized to untreated control cells, and the IC50 values are calculated by fitting the data to a dose-response curve using non-linear regression analysis. Cross-resistance is determined by comparing the IC50 of a resistant cell line to a specific drug with that of the parental, sensitive cell line.
Analysis of Gene and Protein Expression
To investigate the molecular mechanisms of resistance, the expression levels of key genes and proteins are analyzed.
-
Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from sensitive and resistant cell lines, reverse-transcribed to cDNA, and used as a template for qRT-PCR to quantify the mRNA expression levels of genes involved in drug transport (e.g., SLC29A1), metabolism (e.g., DCK, CDA), and downstream pathways.
-
Western Blotting: Protein lysates from sensitive and resistant cells are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the protein levels of key players in the resistance mechanisms (e.g., dCK, CDA, hENT1).
Conclusion
While direct experimental data on the cross-resistance profile of this compound is still emerging, a comprehensive understanding of the resistance mechanisms of its active metabolite, cytarabine, provides a robust framework for prediction. Resistance to this compound is likely to be conferred by alterations in cellular pathways common to other nucleoside analogs, particularly those involving drug transport and metabolic activation. A thorough understanding of these mechanisms is paramount for the rational design of combination therapies and strategies to overcome resistance, ultimately improving patient outcomes in the treatment of AML and other hematological malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound for the treatment of patients with AML unfit for intensive chemotherapy: a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Safe and Effective in Patients with AML Unfit for Intensive Chemotherapy - Oncology Practice Management [oncpracticemanagement.com]
- 4. targetedonc.com [targetedonc.com]
- 5. curetoday.com [curetoday.com]
- 6. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BST-236, a novel cytarabine prodrug for patients with acute leukemia unfit for standard induction: a phase 1/2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BST-236, a novel cytarabine prodrug for patients with acute leukemia unfit for standard induction: a phase 1/2a study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aspacytarabine and Other Novel Therapies for Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
The landscape of Acute Myeloid Leukemia (AML) treatment is rapidly evolving, with a host of novel therapies emerging to challenge the long-standing reign of conventional chemotherapy. This guide provides a comparative analysis of Aspacytarabine against other cutting-edge AML therapies, including B-cell lymphoma 2 (Bcl-2) inhibitors, FMS-like tyrosine kinase 3 (FLT3) inhibitors, Isocitrate Dehydrogenase (IDH) inhibitors, and Menin inhibitors. The following sections detail their mechanisms of action, present comparative efficacy and safety data from key clinical trials, outline experimental protocols, and visualize relevant biological pathways to offer a comprehensive resource for the scientific community.
Overview of Novel AML Therapies
Acute Myeloid Leukemia is a heterogeneous disease characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. For decades, intensive chemotherapy has been the standard of care, but it is often associated with significant toxicity, particularly in older or unfit patients.[1][2][3] The development of targeted and less toxic therapies has therefore been a major focus of research.
This compound (BST-236) is a novel prodrug of cytarabine, a cornerstone of AML chemotherapy.[1][2][3][4][5] It is composed of cytarabine covalently bound to asparagine, which allows for a gradual release of the active drug.[2][3][4][6] This unique pharmacokinetic profile is designed to enable the delivery of higher doses of cytarabine with reduced systemic toxicity, making it a potentially safer and more effective option for patients unfit for intensive chemotherapy.[1][2][3][4][6][7]
Bcl-2 Inhibitors (e.g., Venetoclax) target the B-cell lymphoma 2 protein, a key regulator of apoptosis (programmed cell death).[8] By inhibiting Bcl-2, these drugs promote the self-destruction of cancer cells.[8] Venetoclax, in combination with hypomethylating agents or low-dose cytarabine, has become a standard of care for newly diagnosed elderly or unfit AML patients.[9][10][11]
FLT3 Inhibitors (e.g., Midostaurin, Gilteritinib, Quizartinib, Crenolanib) are designed to target mutations in the FMS-like tyrosine kinase 3 gene, which are present in approximately 30% of AML patients and are associated with a poor prognosis.[12] These inhibitors block the signaling pathways that drive the proliferation of leukemia cells.[13][14]
IDH Inhibitors (e.g., Ivosidenib, Enasidenib) target mutations in the isocitrate dehydrogenase 1 and 2 genes. These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which disrupts normal cellular differentiation.[15][16][17] IDH inhibitors block the production of 2-HG, thereby promoting myeloid differentiation.[16]
Menin Inhibitors (e.g., Revumenib, Ziftomenib, Bleximenib) represent a newer class of targeted therapy for AML with KMT2A rearrangements or NPM1 mutations.[18][19][20] These drugs disrupt the interaction between menin and the KMT2A protein complex, which is crucial for the expression of genes that drive leukemia.[4][21][22][23][24]
Comparative Efficacy and Safety Data
The following tables summarize key efficacy and safety data from pivotal clinical trials of this compound and other novel AML therapies.
Table 1: Efficacy of Novel AML Therapies in Key Clinical Trials
| Therapy Class | Drug | Trial (NCT) | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Median Overall Survival (OS) |
| Cytarabine Prodrug | This compound | Phase 2b (NCT03435848)[6][7][11][25][26] | Newly diagnosed AML, unfit for intensive chemo | - | 37%[2][27] | 9 months[17][28] |
| Bcl-2 Inhibitor | Venetoclax + Azacitidine | VIALE-A (NCT02993523) | Newly diagnosed AML, unfit for intensive chemo | 66.4% | 36.7% | 14.7 months |
| FLT3 Inhibitor | Gilteritinib | ADMIRAL (NCT02421939)[10][29][30] | Relapsed/Refractory FLT3-mutated AML | - | 21% (CR/CRh) | 9.3 months[31][32] |
| IDH1 Inhibitor | Ivosidenib + Azacitidine | AGILE (NCT03173248)[3][31][33][34][35] | Newly diagnosed IDH1-mutated AML, unfit for intensive chemo | 63% | 47% | 24.0 months |
| Menin Inhibitor | Revumenib | AUGMENT-101 (NCT04065399)[9][19][20][36] | Relapsed/Refractory KMT2Ar AML | 53% | 30% (CR/CRh)[19] | Not Reported |
CRh: Complete Remission with partial hematologic recovery
Table 2: Common Treatment-Related Adverse Events (Grade ≥3)
| Therapy Class | Drug(s) | Common Adverse Events (Grade ≥3) |
| Cytarabine Prodrug | This compound | Febrile neutropenia (48.9%), Thrombocytopenia (38.2%)[1] |
| Bcl-2 Inhibitor | Venetoclax + Azacitidine | Neutropenia, Thrombocytopenia, Anemia, Febrile Neutropenia, Nausea |
| FLT3 Inhibitor | Gilteritinib | Anemia, Febrile Neutropenia, Thrombocytopenia, Sepsis |
| IDH1 Inhibitor | Ivosidenib + Azacitidine | Neutropenia, Thrombocytopenia, Anemia, Febrile Neutropenia, Infections |
| Menin Inhibitor | Revumenib | Febrile neutropenia (37%), Differentiation syndrome (16%), QTc prolongation (13%)[19] |
Detailed Experimental Protocols
This compound (Phase 2b Study - NCT03435848)
-
Study Design: A Phase 2b, open-label, single-arm study to evaluate the efficacy and safety of this compound as a first-line single-agent therapy in newly-diagnosed AML patients unfit for standard chemotherapy.[4][8]
-
Patient Population: Adults with newly diagnosed AML who are considered unfit for standard intensive chemotherapy.[8]
-
Treatment Regimen: this compound is administered at a dose of 4.5 g/m²/day (equimolar to 3 g/m²/day of cytarabine) via a 1-hour intravenous infusion for 6 consecutive days.[7][11][25] This constitutes one induction course, with the option for a second induction course. Patients achieving remission could receive up to three consolidation courses with the same regimen.[8]
-
Primary Endpoint: Complete Remission (CR) rate.[2]
-
Key Secondary Endpoints: Overall survival (OS), duration of response (DOR), and safety.[27]
Venetoclax in Combination with Azacitidine (VIALE-A Trial - NCT02993523)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled multicenter study.
-
Patient Population: Patients with previously untreated AML who were ineligible for intensive chemotherapy.
-
Treatment Regimen: Patients were randomized 2:1 to receive either Venetoclax (400 mg daily) or placebo, in combination with Azacitidine (75 mg/m² for 7 days of each 28-day cycle).[37]
-
Primary Endpoint: Overall Survival (OS).
-
Key Secondary Endpoints: Composite complete remission rate (CR + CRi), and transfusion independence.
Gilteritinib (ADMIRAL Trial - NCT02421939)
-
Study Design: A Phase 3, open-label, multicenter, randomized study.[38]
-
Patient Population: Adult patients with relapsed or refractory AML with a FLT3 mutation.[29][30]
-
Treatment Regimen: Patients were randomized 2:1 to receive either Gilteritinib (120 mg orally once daily) or salvage chemotherapy.[38]
-
Primary Endpoints: Overall Survival (OS) and the rate of CR with full or partial hematologic recovery.[38]
Ivosidenib in Combination with Azacitidine (AGILE Trial - NCT03173248)
-
Study Design: A global, Phase 3, multicenter, double-blind, randomized, placebo-controlled trial.[3][34]
-
Patient Population: Adults with previously untreated IDH1-mutated AML who were not candidates for intensive chemotherapy.[3][31]
-
Treatment Regimen: Patients were randomized 1:1 to receive either Ivosidenib (500 mg orally once daily) in combination with Azacitidine (75 mg/m² for 7 days in 28-day cycles) or placebo plus Azacitidine.[31][34]
-
Primary Endpoint: Event-Free Survival (EFS).
-
Key Secondary Endpoints: Overall Survival (OS), CR rate, and overall response rate.[33]
Revumenib (AUGMENT-101 Trial - NCT04065399)
-
Study Design: A Phase 1/2, open-label, dose-escalation and dose-expansion study.[9][19]
-
Patient Population: Adult and pediatric patients with relapsed/refractory acute leukemia with a KMT2A rearrangement or NPM1 mutation.[19]
-
Treatment Regimen: Revumenib was administered orally every 12 hours in 28-day cycles.[19]
-
Primary Endpoints: Complete remission (CR) or CR with partial hematologic recovery (CRh) rate, safety, and tolerability.[19]
-
Key Secondary Endpoints: Overall response rate (ORR) and duration of response.[19]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action and experimental workflows of the discussed therapies.
Mechanism of Action
Caption: Mechanisms of action for this compound and other novel AML therapies.
Clinical Trial Workflow
Caption: A generalized workflow for a randomized controlled clinical trial in AML.
Conclusion
The treatment paradigm for AML is undergoing a significant transformation, moving from a one-size-fits-all chemotherapy approach to a more personalized and targeted strategy. This compound offers a promising modification of a classic AML therapeutic, potentially expanding the utility of high-dose cytarabine to a broader patient population with a more favorable safety profile. Concurrently, novel targeted agents like Bcl-2, FLT3, IDH, and Menin inhibitors have demonstrated substantial efficacy in specific molecularly defined subgroups of AML patients.
This guide provides a comparative framework for understanding the current landscape of these emerging therapies. The choice of treatment will increasingly depend on a patient's age, fitness, and the specific molecular characteristics of their disease. Continued research and head-to-head clinical trials will be crucial to further refine treatment algorithms and improve outcomes for all patients with AML.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 3 AGILE Data of TIBSOVO® (ivosidenib tablets) in Combination with Azacitidine for Patients with Previously Untreated IDH1-mutated Acute Myeloid Leukemia Published in the New England Journal of Medicine [prnewswire.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. uhs.nhs.uk [uhs.nhs.uk]
- 6. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Syndax Announces Pivotal AUGMENT-101 Trial of Revumenib in Relapsed/Refractory KMT2Ar Acute Leukemia Meets Primary Endpoint and Stopped Early for Efficacy Following Protocol-Defined Interim Analysis [prnewswire.com]
- 10. ADMIRAL Trial Study Design: XOSPATA® (gilteritinib) [xospatahcp.com]
- 11. This compound for the treatment of patients with AML unfit for intensive chemotherapy: a phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are IDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 16. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of mutant IDH1 and IDH2 inhibitors in the treatment of acute myeloid leukemia | springermedicine.com [springermedicine.com]
- 18. The BCL2 selective inhibitor venetoclax induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. targetedonc.com [targetedonc.com]
- 21. blog.cellsignal.com [blog.cellsignal.com]
- 22. Inhibition of the menin-KMT2A interaction in AML/ALL: The AUGMENT-101 and KOMET-001 trials [lymphoblastic-hub.com]
- 23. researchgate.net [researchgate.net]
- 24. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ashpublications.org [ashpublications.org]
- 26. Efficacy and Safety of BST-236 in Newly Diagnosed Acute Myeloid Leukemia Patients, Unfit for Standard Induction Therapy [clin.larvol.com]
- 27. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Molecular profile of FLT3-mutated relapsed/refractory patients with AML in the phase 3 ADMIRAL study of gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Update of the ADMIRAL trial: gilteritinib vs salvage chemotherapy prior to HSCT in FLT-3 mutated AML | VJHemOnc [vjhemonc.com]
- 31. ashpublications.org [ashpublications.org]
- 32. ascopubs.org [ascopubs.org]
- 33. emjreviews.com [emjreviews.com]
- 34. ascopubs.org [ascopubs.org]
- 35. researchgate.net [researchgate.net]
- 36. Syndax Announces Pivotal AUGMENT-101 Trial of Revumenib in Relapsed/Refractory KMT2Ar Acute Leukemia Meets Primary Endpoint and Stopped Early for Efficacy Following Protocol-Defined Interim Analysis | Syndax Pharmaceuticals, Inc. [ir.syndax.com]
- 37. venclextahcp.com [venclextahcp.com]
- 38. Gilteritinib Improves Overall Survival in Relapsed or Refractory FLT3-Mutated AML - The ASCO Post [ascopost.com]
Aspacytarabine: A Novel Prodrug Challenging Cytarabine Resistance in Acute Myeloid Leukemia
Aspacytarabine, a novel prodrug of the cornerstone chemotherapy agent cytarabine, is demonstrating promise in overcoming established mechanisms of drug resistance that have long plagued the treatment of acute myeloid leukemia (AML). By delivering cytarabine more effectively to cancer cells while potentially bypassing key resistance pathways, this compound may offer a significant therapeutic advantage, particularly for patients with relapsed or refractory disease.
Cytarabine has been a mainstay in AML therapy for decades, but its efficacy is often limited by the development of resistance. Key mechanisms that render cancer cells insensitive to cytarabine include reduced activity of the activating enzyme deoxycytidine kinase (dCK), increased degradation by the enzyme cytidine deaminase (CDA), and impaired cellular uptake due to downregulation of the human equilibrative nucleoside transporter 1 (hENT1). This compound, which is a conjugate of cytarabine and asparagine, is designed to circumvent these challenges.
Unveiling the Mechanism: How this compound May Outsmart Resistance
This compound's unique structure as a prodrug allows it to remain inactive in the bloodstream, potentially reducing systemic toxicity. It is believed to be taken up by cancer cells through different transporters than cytarabine, and once inside the cell, it is cleaved to release the active cytarabine moiety. This intracellular release mechanism could lead to higher concentrations of the active drug at the site of action, even in cells with low hENT1 expression.
Furthermore, the chemical modification in this compound may protect it from premature degradation by CDA in the plasma, allowing more of the drug to reach the tumor cells. While direct comparative preclinical data in resistant cell lines is not extensively published, the pharmacological design of this compound provides a strong rationale for its ability to overcome these known resistance pathways.
Signaling Pathways and Experimental Design
To fully elucidate the differential mechanisms of cytarabine and this compound, and to investigate how this compound overcomes resistance, a series of in vitro experiments are crucial.
Caption: Metabolic pathways of cytarabine and this compound, highlighting key enzymes and resistance mechanisms.
Experimental Protocols
Objective: To compare the in vitro efficacy of this compound and cytarabine in AML cell lines with known cytarabine resistance mechanisms.
Cell Lines:
-
Parental (sensitive) AML cell line: (e.g., HL-60, MOLM-13)
-
dCK-deficient AML cell line: (e.g., CRISPR-Cas9 engineered or a known resistant line)
-
CDA-overexpressing AML cell line: (e.g., stably transfected to overexpress CDA)
-
hENT1-deficient AML cell line: (e.g., CRISPR-Cas9 engineered or a known resistant line)
Methods:
-
Cell Viability Assay (MTT or CellTiter-Glo):
-
Plate cells at a density of 5 x 10³ cells/well in a 96-well plate.
-
Treat cells with a serial dilution of this compound and cytarabine (e.g., 0.001 µM to 100 µM) for 72 hours.
-
Measure cell viability according to the manufacturer's protocol.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each drug in each cell line.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells with equimolar concentrations of this compound and cytarabine (e.g., at their respective IC50 values) for 48 hours.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the percentage of apoptotic cells using flow cytometry.
-
-
Intracellular Ara-CTP Quantification (LC-MS/MS):
-
Treat cells with a fixed concentration of this compound or cytarabine for various time points (e.g., 1, 4, 8, 24 hours).
-
Extract intracellular metabolites.
-
Quantify the levels of the active metabolite, ara-CTP, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Caption: Workflow for in vitro comparison of this compound and cytarabine in resistant AML cell lines.
Comparative Data Summary (Hypothetical)
While extensive head-to-head preclinical data in resistant models remains to be fully published, the following table illustrates the expected outcomes based on the proposed mechanism of action of this compound.
| Cell Line Characteristic | Cytarabine IC50 | This compound IC50 | Expected Fold-Change in Sensitivity (this compound vs. Cytarabine) |
| Parental (Sensitive) | Low | Low | ~1 |
| dCK-deficient | High | Moderately High | >1 (Partial Overcoming) |
| CDA-overexpressing | High | Low | >>1 (Significant Overcoming) |
| hENT1-deficient | High | Low | >>1 (Significant Overcoming) |
Clinical Perspective and Future Directions
Clinical trials of this compound have shown promising results in AML patients who are unfit for standard intensive chemotherapy.[1] These studies have demonstrated a manageable safety profile and significant clinical activity, including complete remissions.[1] The ability to deliver a higher effective dose of cytarabine with reduced toxicity is a key advantage.[2]
Future research should focus on direct comparative studies in preclinical models of cytarabine resistance to definitively confirm the mechanisms by which this compound overcomes these challenges. Furthermore, identifying biomarkers that can predict which patients are most likely to benefit from this compound over standard cytarabine will be crucial for its successful clinical integration. The ongoing clinical development of this compound holds the potential to provide a valuable new therapeutic option for a challenging patient population.[3][4]
References
- 1. This compound Safe and Effective in Patients with AML Unfit for Intensive Chemotherapy - Oncology Practice Management [oncpracticemanagement.com]
- 2. This compound for the treatment of patients with AML unfit for intensive chemotherapy: a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosight Announces Data to be Presented at ASH 2019 Annual Meeting [prnewswire.com]
- 4. Antineoplastic Activity of Sodium Caseinate in a Cytarabine-Resistant Mouse Acute Myeloid Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aspacytarabine and Standard-of-Care Treatments for Acute Myeloid Leukemia in Patients Unfit for Intensive Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety of Aspacytarabine with the current standard-of-care treatment, a combination of a hypomethylating agent (azacitidine) and venetoclax, for adult patients with newly diagnosed Acute Myeloid Leukemia (AML) who are ineligible for intensive induction chemotherapy. The information is compiled from published clinical trial data.
Executive Summary
This compound (BST-236) is a novel prodrug of cytarabine designed to deliver a high dose of the active metabolite with a potentially improved safety profile compared to traditional high-dose cytarabine. Clinical trial data for this compound as a monotherapy in patients with AML unfit for intensive chemotherapy have shown promising remission rates. The current standard-of-care for this patient population is the combination of azacitidine and venetoclax, which has demonstrated a significant overall survival benefit in a phase 3 clinical trial. This guide presents a side-by-side comparison of the available data for these two therapeutic approaches.
Efficacy Data
The following tables summarize the key efficacy outcomes from the respective clinical trials of this compound (Phase 2b, NCT03435848) and the combination of azacitidine and venetoclax (Phase 3 VIALE-A, NCT02993523). It is important to note that these are data from separate, non-head-to-head trials, and direct comparisons should be interpreted with caution due to potential differences in study design and patient populations.
Table 1: Overall Efficacy Outcomes
| Efficacy Endpoint | This compound (Monotherapy)[1] | Azacitidine + Venetoclax[2][3] |
| Complete Remission (CR) Rate | 36.9% | 36.7% |
| CR + CR with incomplete hematologic recovery (CRi) | Not Reported | 66.4% |
| Median Overall Survival (OS) | 9 months | 14.7 months |
| Median Duration of Response (DoR) | Not Reached (at 12 months for responders)[4] | 17.5 months |
Table 2: Efficacy in Key Patient Subgroups
| Patient Subgroup | This compound (CR Rate)[1][5] | Azacitidine + Venetoclax (Subgroup OS Benefit)[3] |
| De Novo AML | 44% | Significant OS benefit |
| Secondary AML | 26.7% | Significant OS benefit |
| Prior Hypomethylating Agent (HMA) Use | 25% | Not applicable (prior HMA use was an exclusion criterion)[2] |
| Adverse ELN Risk | 32%[5] | Significant OS benefit |
| Patients ≥75 years | 35%[5] | Significant OS benefit |
Safety Profile
The safety profiles of this compound and the azacitidine plus venetoclax combination are summarized below, highlighting the most common grade ≥3 adverse events.
Table 3: Common Grade ≥3 Treatment-Related Adverse Events
| Adverse Event (Grade ≥3) | This compound (Monotherapy) | Azacitidine + Venetoclax[2] |
| Febrile Neutropenia | 48.9% (reported as treatment-related) | 42% |
| Thrombocytopenia | 38.2% (reported as treatment-related) | 45% |
| Neutropenia | Not specifically reported as treatment-related grade ≥3 | 42% |
| Anemia | Not specifically reported as treatment-related grade ≥3 | 26% |
| Pneumonia | 5% (reported as serious AE)[6] | 16% (serious AE) |
| Sepsis | 6% (reported as serious AE)[6] | 19% (sepsis, excluding fungal; serious AE)[7] |
| 30-Day Mortality | 11%[4] | 7%[2] |
Experimental Protocols
This compound (NCT03435848)
-
Study Design: A phase 2b, open-label, single-arm study to evaluate the efficacy and safety of this compound as a first-line single-agent therapy in newly-diagnosed AML patients unfit for standard chemotherapy.[4]
-
Patient Population: Adults with newly diagnosed de novo or secondary AML who are not eligible for standard induction chemotherapy due to age (≥75 years) or comorbidities.[1] Patients with prior HMA therapy for a preceding condition were eligible.[6]
-
Treatment Regimen: this compound is administered at a dose of 4.5 g/m²/day (equimolar to 3 g/m² of cytarabine) via a daily 1-hour intravenous infusion for 6 days.[1][8] This constitutes one course. Patients could receive 1 to 2 induction courses followed by 1 to 3 consolidation courses.[4]
-
Primary Endpoint: Complete Remission (CR) rate.[6]
Azacitidine + Venetoclax (VIALE-A, NCT02993523)
-
Study Design: A phase 3, randomized, double-blind, placebo-controlled, multicenter trial.[7]
-
Patient Population: Adults with newly diagnosed AML who were ≥75 years of age or had comorbidities that precluded the use of intensive induction chemotherapy.[7] Patients with prior treatment with a hypomethylating agent for an antecedent hematologic disorder were excluded.[2]
-
Treatment Regimen:
-
Azacitidine: 75 mg/m² subcutaneously or intravenously on days 1-7 of each 28-day cycle.
-
Venetoclax: Daily oral dose with a ramp-up schedule (100 mg day 1, 200 mg day 2, 400 mg day 3 and thereafter) in each 28-day cycle.
-
Mechanism of Action and Signaling Pathways
This compound (Cytarabine) Signaling Pathway
This compound is a prodrug that is converted to cytarabine. Cytarabine, an analog of deoxycytidine, is phosphorylated to its active triphosphate form, ara-CTP. Ara-CTP then incorporates into DNA, inhibiting DNA polymerase and leading to chain termination and cell cycle arrest, ultimately inducing apoptosis in rapidly dividing cancer cells.
Caption: Mechanism of action of this compound via its active metabolite, cytarabine.
Azacitidine and Venetoclax Signaling Pathway
Azacitidine, a hypomethylating agent, incorporates into DNA and RNA. Its incorporation into DNA inhibits DNA methyltransferases (DNMTs), leading to hypomethylation and re-expression of tumor suppressor genes. Venetoclax is a BCL-2 inhibitor. It binds to the anti-apoptotic protein BCL-2, releasing pro-apoptotic proteins (like BIM), which in turn activate BAX/BAK to induce mitochondrial outer membrane permeabilization and apoptosis.
Caption: Combined mechanism of Azacitidine and Venetoclax inducing apoptosis.
Experimental Workflow Comparison
The logical flow for comparing these treatments involves evaluating patient eligibility, understanding the treatment administration, and assessing the key outcomes.
Caption: Logical workflow for comparing this compound and standard-of-care AML treatments.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Long-term follow-up of VIALE-A: Venetoclax and azacitidine in chemotherapy-ineligible untreated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Azacitidine? [synapse.patsnap.com]
- 4. venclextahcp.com [venclextahcp.com]
- 5. VENCLEXTA® (venetoclax tablets) | VIALE-A Trial Study Design [venclextahcp.com]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Utility of Azacitidine in the Management of Acute Myeloid Leukemia: Update on Patient Selection and Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Aspacytarabine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemotherapeutic agents like aspacytarabine, a cytotoxic drug, is a critical component of laboratory safety and responsible chemical handling. Adherence to established disposal protocols minimizes exposure risks to personnel and prevents environmental contamination.
This compound and other cytotoxic drugs are classified as hazardous waste due to their potential to be toxic, carcinogenic, mutagenic, or teratogenic.[1][2] Therefore, their disposal is strictly regulated and must be handled with the utmost care from the point of use to final disposal.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to have a comprehensive understanding of its potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not found, SDSs for the related compound cytarabine indicate that it may cause genetic defects and is suspected of damaging fertility or the unborn child.[3] General precautions for handling cytotoxic drugs include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including two pairs of chemotherapy-tested gloves, a disposable gown, and eye protection.[2] A respirator mask (P2/N95) may also be necessary depending on the procedure.[4]
-
Designated Work Area: All handling of this compound should occur in a designated area, such as a biological safety cabinet (BSC) or a restricted access area, to contain any potential spills.[2]
-
Spill Management: Have a chemotherapy spill kit readily available. In the event of a spill, follow established institutional procedures for cleanup to minimize exposure.
Step-by-Step Disposal Protocol for this compound Waste
The proper disposal of this compound waste involves a multi-step process of segregation, containment, and labeling. The primary distinction in chemotherapy waste is between "trace" and "bulk" contamination.
-
Waste Segregation at the Point of Generation:
-
Trace Chemotherapy Waste: This category includes items that are "RCRA empty," meaning they contain less than 3% of the original drug by weight.[5][6] Examples include:
-
Empty drug vials, ampules, and IV bags.
-
Used gloves, gowns, and other disposable PPE worn during handling.
-
Contaminated lab supplies such as pipette tips, tubes, and flasks.
-
-
Bulk Chemotherapy Waste: This is considered hazardous waste and includes:
-
-
Containment and Labeling:
-
Trace Waste:
-
Sharps: All sharps contaminated with this compound (e.g., needles, syringes, broken glass) must be placed in a puncture-resistant, yellow sharps container specifically designated for chemotherapy waste.[6][7] These containers should be clearly labeled "Chemotherapy Sharps Waste" or "Cytotoxic Sharps."[7]
-
Non-Sharps ("Soft") Waste: Contaminated PPE and other disposable items should be placed in a designated yellow bag or container labeled "Trace Chemotherapy Waste" or "Cytotoxic Waste."[6][7]
-
-
Bulk Waste:
-
All bulk this compound waste must be collected in a black, leak-proof, and puncture-resistant container specifically designated for hazardous pharmaceutical waste.[5][6] These containers must be clearly labeled as "Hazardous Waste" and may require additional specific chemical identification depending on local regulations.
-
-
-
Final Disposal:
-
Once the waste containers are full (typically filled to no more than three-quarters of their capacity), they must be securely sealed.[8]
-
The sealed containers should be transported by a licensed hazardous waste contractor for final disposal, which is typically incineration at a permitted facility.[6][7][9] Incineration is the preferred method as it destroys the active pharmaceutical ingredients.[9]
-
Never dispose of this compound or any cytotoxic waste down the drain or in the regular trash. [8]
-
Quantitative Data on Chemotherapy Waste Classification
| Waste Category | Contamination Level | Examples | Container Type |
| Trace Chemotherapy Waste | Less than 3% of the original drug by weight remaining in the container.[5][6] | Empty drug vials, used PPE, contaminated lab supplies.[6] | Yellow sharps container (for sharps), Yellow bag or container (for non-sharps).[6][7] |
| Bulk Chemotherapy Waste | More than 3% of the original drug by weight remaining, or materials saturated with the drug.[5][6] | Partially used drug vials, materials from a large spill.[5][6] | Black hazardous waste container.[5][6] |
Experimental Protocols
While a specific experimental protocol for the disposal of this compound is not available, the procedures outlined above are based on established guidelines for the safe handling and disposal of cytotoxic drugs from various health and safety organizations.[7][8][10] It is imperative to consult and adhere to your institution's specific policies and procedures for hazardous waste management, as these are designed to comply with local, state, and federal regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 5. danielshealth.com [danielshealth.com]
- 6. medprodisposal.com [medprodisposal.com]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. Methods for Disposing of Cancer Drugs Generated at Home | Guidelines and Solutions | Stericycle [stericycle.com]
- 10. worksafe.qld.gov.au [worksafe.qld.gov.au]
Personal protective equipment for handling Aspacytarabine
Essential Safety and Handling Guide for Aspacytarabine
This compound is a novel antimetabolite and a prodrug of cytarabine, a cytotoxic agent used in cancer chemotherapy.[1][2] Due to its cytotoxic nature, stringent safety protocols are imperative to protect researchers, scientists, and drug development professionals from potential exposure. This guide provides essential, step-by-step information on the personal protective equipment (PPE) required for handling this compound, as well as operational and disposal plans.
Personal Protective Equipment (PPE) for Handling this compound
The selection and proper use of PPE is the primary control measure to prevent exposure to cytotoxic drugs like this compound.[3] All personnel involved in handling this compound must receive training on the associated risks and the correct safety procedures.[4]
Core PPE Requirements:
-
Gloves: Use gloves specifically designed for handling chemotherapy drugs.[5] Double gloving is often recommended. Gloves should be changed regularly and immediately if they become contaminated or damaged.
-
Gowns: Wear a disposable, fluid-resistant gown with long sleeves and a closed front to protect clothing and skin.[5]
-
Eye and Face Protection: Use safety goggles or a face shield to protect against splashes and aerosols.[3][5] When there is a risk of splashing, a full face shield is preferred.[3]
-
Respiratory Protection: A surgical mask should be worn to prevent the inhalation of airborne particles.[5] For procedures that may generate aerosols or when handling powders (e.g., crushing tablets, cleaning spills), a higher level of respiratory protection, such as an N95 respirator, is necessary.[5][6]
Summary of PPE for Different Activities:
| Activity | Required Personal Protective Equipment |
| Handling Unopened Vials/Packaging | Single pair of chemotherapy-tested gloves. |
| Drug Reconstitution and Preparation | Double gloves, disposable gown, safety goggles, and a surgical mask within a biological safety cabinet (BSC). |
| Administering the Drug (in a research setting) | Double gloves, disposable gown, and safety goggles. Use of Luer-lock fittings and closed systems is recommended.[3] |
| Handling Oral Formulations (Intact) | A single pair of gloves is the minimum requirement.[6] |
| Crushing Tablets or Opening Capsules | Double gloves, disposable gown, safety glasses, and a face mask should be worn.[6] This should be performed in a controlled environment like a BSC. |
| Spill Cleanup | Double gloves (industrial thickness for large spills), disposable gown, safety goggles or face shield, and respiratory protection (N95 or higher).[5][6][7] |
| Waste Disposal | PPE worn during handling of the drug or cleanup of waste. |
Operational and Disposal Plans
A comprehensive plan for the handling and disposal of this compound is crucial to ensure safety and compliance.
Step-by-Step Handling Procedure
-
Preparation: Before handling this compound, ensure the work area, preferably a Biological Safety Cabinet (BSC), is clean and prepared. All necessary supplies, including PPE and a cytotoxic spill kit, should be readily available.[3]
-
Donning PPE: Put on all required PPE in the correct order (e.g., gown, mask, goggles, inner gloves, outer gloves).
-
Drug Handling: Perform all manipulations, such as reconstitution and dilution, within the BSC to minimize exposure. Use techniques that prevent aerosol generation.
-
Labeling: All containers of this compound must be clearly labeled with a "Cytotoxic" hazard symbol.[3]
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. Dispose of it immediately in the designated cytotoxic waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Spill Management
In the event of a spill, prompt and correct action is critical.[4]
-
Secure the Area: Immediately alert others and restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE for spill cleanup, including respiratory protection.[5]
-
Contain the Spill: Use a cytotoxic spill kit to absorb the spilled material.
-
Clean the Area: Carefully collect all contaminated materials and place them in a designated cytotoxic waste container. Clean the area with an appropriate decontamination solution.
-
Dispose of Waste: All materials used for cleanup must be disposed of as bulk chemotherapy waste.[5]
Disposal Plan
Proper segregation and disposal of waste contaminated with this compound are mandatory to prevent environmental contamination and accidental exposure.[8]
-
Trace Chemotherapy Waste: This includes items with residual contamination, such as empty vials, syringes, IV bags, and used PPE.[9][10] This waste should be disposed of in designated yellow containers labeled "Trace Chemotherapy Waste".[9][10][11]
-
Bulk Chemotherapy Waste: This category includes partially used vials, materials from spill cleanups, and heavily contaminated items.[9][10] This waste is considered hazardous and must be disposed of in black containers labeled "Hazardous Waste".[9][10][11]
-
Unused Product: Unused portions of this compound must be disposed of through an approved chemical waste disposal program.[8] Do not dispose of it down the drain or in regular trash.[8]
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling and disposing of this compound, emphasizing the critical safety checkpoints.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. This compound | C13H18N4O8 | CID 135390942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hse.gov.uk [hse.gov.uk]
- 5. ipservices.care [ipservices.care]
- 6. england.nhs.uk [england.nhs.uk]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. medprodisposal.com [medprodisposal.com]
- 10. amsmedwaste.com [amsmedwaste.com]
- 11. stericycle.com [stericycle.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
